molecular formula C8H6N2 B590855 1H-4,7-Methanopyrrolo[2,3-c]pyridine CAS No. 128710-65-6

1H-4,7-Methanopyrrolo[2,3-c]pyridine

Katalognummer: B590855
CAS-Nummer: 128710-65-6
Molekulargewicht: 130.15
InChI-Schlüssel: PNBZVQNBRLVBHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Disclaimer: The following is a generic description, as no specific data was found for this compound.] 1H-4,7-Methanopyrrolo[2,3-c]pyridine is a high-purity chemical reagent intended for research and development purposes. Compounds based on the pyrrolopyridine scaffold are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, which can include antidiabetic, antimicrobial, antiviral, and antitumor properties . The rigid, bicyclic structure of fused pyrrole and pyridine rings serves as a privileged scaffold in drug discovery, often functioning as a core pharmacophore in the design of novel therapeutic agents . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

128710-65-6

Molekularformel

C8H6N2

Molekulargewicht

130.15

InChI

InChI=1S/C8H6N2/c1-2-9-8-6(1)5-3-7(8)10-4-5/h1-2,4,9H,3H2

InChI-Schlüssel

PNBZVQNBRLVBHJ-UHFFFAOYSA-N

SMILES

C1C2=CN=C1C3=C2C=CN3

Synonyme

4,7-Methano-1H-pyrrolo[2,3-c]pyridine(9CI)

Herkunft des Produkts

United States

Foundational & Exploratory

4,7-methanopyrrolo[2,3-c]pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pyrrolo[2,3-c]pyridines for Researchers and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the pyrrolo[2,3-c]pyridine scaffold, a significant heterocyclic compound in medicinal chemistry and drug development. Pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, are recognized for their versatile pharmacophoric properties, forming the core of numerous compounds with therapeutic potential.

It is important to address the specific query for "4,7-methanopyrrolo[2,3-c]pyridine." Following a thorough literature and database search, no specific information regarding the molecular weight, formula, or synthesis of a compound with a "methano" bridge between the 4 and 7 positions of the pyrrolo[2,3-c]pyridine core was found. This suggests that this particular bridged derivative is either a novel, unpublished compound or the nomenclature may be intended to refer to a different, more common class of derivatives.

This guide will therefore focus on the core pyrrolo[2,3-c]pyridine scaffold and its more prevalent derivatives, for which a substantial body of scientific literature exists. We will delve into the fundamental chemical properties, synthesis methodologies, and the burgeoning role of these compounds in modern drug discovery, with a particular focus on their applications as kinase inhibitors and in the treatment of various diseases.

Core Compound: Pyrrolo[2,3-c]pyridine

The parent pyrrolo[2,3-c]pyridine is a bicyclic aromatic heterocycle consisting of a pyrrole ring fused to a pyridine ring. The arrangement of atoms is similar to benzene, but with a nitrogen atom replacing a carbon-hydrogen set in the six-membered ring.

Molecular Formula and Weight of Key Derivatives

While data for the specific "4,7-methano" derivative is unavailable, the molecular formulas and weights of several common pyrrolo[2,3-c]pyridine derivatives are well-documented and crucial for laboratory synthesis and analysis.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Source
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine452296-79-6C9H10N2O2178.19
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride917918-79-7C9H11ClN2O2214.65
7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine619331-35-0C8H7BrN2O227.06
4-Methoxy-1H-pyrrolo[2,3-b]pyridine122379-63-9C8H8N2O148.16
1-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine219834-79-4C8H10N2134.18

Synthesis of the Pyrrolo[2,3-c]pyridine Core

The construction of the pyrrolo[2,3-c]pyridine ring system is a key focus of synthetic organic chemistry. Various strategies have been developed to access this scaffold, often involving the cyclization of substituted pyridine precursors.

General Synthetic Workflow

Synthesis_Workflow Start Substituted Pyridine Precursor Step1 Functional Group Interconversion Start->Step1 e.g., Halogenation, Nitration Step2 Cyclization Reaction Step1->Step2 e.g., Fischer Indole Synthesis, Palladium-catalyzed annulation Step3 Aromatization (if necessary) Step2->Step3 End Pyrrolo[2,3-c]pyridine Core Step3->End

Caption: A generalized workflow for the synthesis of the pyrrolo[2,3-c]pyridine core.

Experimental Protocol: Palladium-Catalyzed Annulation

One modern and efficient method for synthesizing the pyrrolo[2,3-c]pyridine scaffold is through a palladium-catalyzed direct annulation of an ortho-chloroaminopyridine with an alkyne.

Step-by-Step Methodology:

  • Reactant Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the ortho-chloroaminopyridine (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as Pd(PPh3)2Cl2 (0.05 mmol), and a copper(I) co-catalyst like CuI (0.1 mmol).

  • Solvent and Base Addition: Add a suitable solvent, typically a polar aprotic solvent like DMF or DMA (5 mL), followed by the addition of a base, such as a tertiary amine (e.g., triethylamine, 2.0 mmol).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired pyrrolo[2,3-c]pyridine derivative.

Applications in Drug Discovery

The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine and other endogenous ligands, allowing it to interact with a wide range of biological targets.

Kinase Inhibition

A significant application of pyrrolo[2,3-c]pyridine derivatives is in the development of kinase inhibitors for cancer therapy. The nitrogen atoms in the bicyclic system can act as hydrogen bond acceptors, while the pyrrole nitrogen can be a hydrogen bond donor, facilitating strong binding to the ATP-binding site of various kinases. For instance, derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against kinases like FLT3 and CDKs, which are implicated in acute myeloid leukemia (AML).

Proton Pump Inhibition

Certain pyrrolo[2,3-c]pyridine derivatives have been investigated as reversible proton pump inhibitors, offering a potential alternative to traditional proton pump inhibitors for the treatment of acid-related gastrointestinal disorders.

Other Therapeutic Areas

The versatility of the pyrrolopyridine core has led to its exploration in a variety of other therapeutic areas, including:

  • Antiviral agents: Some derivatives have shown activity against viruses such as HIV.

  • Central Nervous System (CNS) disorders: The scaffold has been incorporated into molecules targeting CNS receptors.

  • Antimicrobial agents: Certain compounds exhibit antibacterial and antifungal properties.

Spectroscopic Characterization

The structural elucidation of novel pyrrolo[2,3-c]pyridine derivatives relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise structure of these compounds.

  • ¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. Aromatic protons on the pyridine and pyrrole rings typically appear in the downfield region (δ 6.5-8.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

  • ¹⁹F NMR: For fluorinated derivatives, fluorine NMR is a powerful tool for confirming the presence and environment of fluorine atoms.

Standard Protocol for NMR Sample Preparation:

  • Dissolve 5-10 mg of the pyrrolo[2,3-c]pyridine derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of a newly synthesized molecule.

Conclusion

The pyrrolo[2,3-c]pyridine scaffold continues to be a highly attractive and fruitful area of research for medicinal chemists and drug development professionals. Its synthetic accessibility and diverse biological activities ensure its continued importance in the quest for novel therapeutics. While the specific "4,7-methanopyrrolo[2,3-c]pyridine" remains an elusive target in the current body of scientific literature, the foundational pyrrolo[2,3-c]pyridine core and its numerous derivatives offer a rich landscape for future discovery and innovation.

References

  • 4-Methoxy-1H-pyrrolo(2,3-b)pyridine. PubChem. [Link]

  • Discovery of Pyrrolo[2,3- c ]pyridines as Potent and Reversible LSD1 Inhibitors. MDPI. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

  • SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINE ANALOGUES. HETEROCYCLES, Vol. 78, No. 9, 2009. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FL

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-4,7-Methanopyrrolo[2,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Bridged Azaindoles in Medicinal Chemistry

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif in modern drug discovery, renowned for its versatile pharmacophoric properties.[1][2][3] Its ability to engage in a wide array of biological interactions has led to its incorporation into numerous kinase inhibitors, anti-proliferative agents, and therapeutics for neurodegenerative diseases.[1][3] The introduction of a methano bridge between the C4 and C7 positions of the 6-azaindole core to form 1H-4,7-Methanopyrrolo[2,3-c]pyridine creates a conformationally constrained analog. This structural rigidity can enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding and locking the molecule in a bioactive conformation. These unique structural features make 1H-4,7-Methanopyrrolo[2,3-c]pyridine analogs highly sought-after targets in medicinal chemistry.

This application note provides a comprehensive guide to the synthesis of this novel class of bridged azaindoles, with a focus on a strategic approach centered around a key [4+2] cycloaddition reaction. The protocols detailed herein are designed for researchers and scientists in drug development, offering both detailed step-by-step instructions and the underlying chemical principles.

Synthetic Strategy: A Convergent Approach via Pyridyne Cycloaddition

The construction of the sterically demanding bridged framework of 1H-4,7-Methanopyrrolo[2,3-c]pyridine necessitates a robust and efficient synthetic strategy. A convergent approach, wherein the core bicyclic system is assembled in a key step from readily available precursors, is highly desirable. Our proposed strategy hinges on a Diels-Alder reaction between an in-situ generated 2,3-pyridyne and a suitable pyrrole derivative. This [4+2] cycloaddition is an elegant and powerful method for the formation of six-membered rings and is well-suited for the construction of the bridged bicyclo[2.2.1]heptane-like core of the target molecule.[4][5]

The overall synthetic workflow can be conceptualized as follows:

Synthetic_Strategy cluster_0 Part 1: Pyridyne Precursor Synthesis cluster_1 Part 2: Core Synthesis via Diels-Alder cluster_2 Part 3: Analog Synthesis A Commercially Available Pyridine B Pyridyne Precursor (e.g., 3-Bromo-2-chloropyridine) A->B Halogenation C In-situ generation of 2,3-Pyridyne B->C E 1H-4,7-Methanopyrrolo[2,3-c]pyridine Core C->E [4+2] Cycloaddition D Pyrrole Derivative D->E F Functionalized Analogs E->F Derivatization

Caption: Overall synthetic strategy for 1H-4,7-Methanopyrrolo[2,3-c]pyridine analogs.

Part 1: Synthesis of the 2,3-Pyridyne Precursor

The successful generation of the highly reactive 2,3-pyridyne intermediate is contingent on the availability of a suitable precursor. 3-Bromo-2-chloropyridine is an excellent and readily accessible starting material for this purpose.[6][7][8]

Protocol 1: Synthesis of 3-Bromo-2-chloropyridine from 3-Amino-2-chloropyridine

This protocol describes a diazotization-bromination reaction of commercially available 3-amino-2-chloropyridine.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Amino-2-chloropyridine98%Commercially Available
Hydrobromic acid (48%)ACS GradeCommercially Available
Sodium nitriteACS GradeCommercially Available
Copper(I) bromide98%Commercially Available
DichloromethaneACS GradeCommercially Available
Sodium bicarbonateACS GradeCommercially Available
Anhydrous magnesium sulfateACS GradeCommercially Available

Step-by-Step Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 3-amino-2-chloropyridine (1 equiv.). Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add 48% hydrobromic acid (3 equiv.) to the flask with stirring, ensuring the temperature remains below 5 °C.

  • Dissolve sodium nitrite (1.1 equiv.) in a minimal amount of cold water and add it dropwise to the reaction mixture through the dropping funnel. Maintain the temperature below 5 °C throughout the addition.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 equiv.) in 48% hydrobromic acid (2 equiv.).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification: Pour the reaction mixture into a separatory funnel containing dichloromethane and water.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-bromo-2-chloropyridine as a white to off-white solid.[6]

Part 2: Synthesis of the 1H-4,7-Methanopyrrolo[2,3-c]pyridine Core

This section details the pivotal [4+2] cycloaddition reaction for the construction of the bridged heterocyclic core. The 2,3-pyridyne is generated in situ from 3-bromo-2-chloropyridine and immediately trapped by a pyrrole derivative. N-Boc-pyrrole is a suitable diene for this reaction due to the electron-withdrawing nature of the Boc group, which can influence the electronics of the pyrrole ring, and the ease of its subsequent removal.

Protocol 2: [4+2] Cycloaddition of 2,3-Pyridyne with N-Boc-pyrrole

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Bromo-2-chloropyridineAs prepared in Protocol 1-
N-Boc-pyrrole97%Commercially Available
n-Butyllithium (2.5 M in hexanes)Commercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv or equivalent
Saturated aqueous ammonium chlorideACS GradeCommercially Available
Ethyl acetateACS GradeCommercially Available
Anhydrous sodium sulfateACS GradeCommercially Available

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3-bromo-2-chloropyridine (1 equiv.) and N-Boc-pyrrole (1.5 equiv.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Pyridyne Generation and Trapping: Slowly add n-butyllithium (2.5 M in hexanes, 1.1 equiv.) dropwise to the stirred solution over 30 minutes. The in-situ generation of 2,3-pyridyne via lithium-halogen exchange and elimination will occur, followed by its immediate trapping by N-Boc-pyrrole.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the Boc-protected 1H-4,7-Methanopyrrolo[2,3-c]pyridine.

Diels_Alder_Mechanism cluster_0 Pyridyne Formation and Cycloaddition 3-Bromo-2-chloropyridine 3-Bromo-2-chloropyridine 2,3-Pyridyne 2,3-Pyridyne 3-Bromo-2-chloropyridine->2,3-Pyridyne -LiCl, -LiBr nBuLi n-BuLi nBuLi->3-Bromo-2-chloropyridine Cycloadduct Cycloadduct 2,3-Pyridyne->Cycloadduct [4+2] N-Boc-pyrrole N-Boc-pyrrole N-Boc-pyrrole->Cycloadduct

Caption: Key [4+2] cycloaddition for core synthesis.

Part 3: Synthesis of Functionalized 1H-4,7-Methanopyrrolo[2,3-c]pyridine Analogs

The synthesized core structure can be further functionalized to generate a library of analogs for structure-activity relationship (SAR) studies. Key derivatization strategies include deprotection of the Boc group followed by N-alkylation/arylation of the pyrrole nitrogen and electrophilic substitution on the electron-rich pyrrole ring.

Protocol 3: Deprotection of the Boc Group

Materials and Reagents:

Reagent/MaterialGradeSupplier
Boc-protected CoreAs prepared in Protocol 2-
Trifluoroacetic acid (TFA)Reagent GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated sodium bicarbonateACS GradeCommercially Available

Step-by-Step Procedure:

  • Dissolve the Boc-protected 1H-4,7-Methanopyrrolo[2,3-c]pyridine (1 equiv.) in dichloromethane.

  • Add trifluoroacetic acid (5-10 equiv.) dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected 1H-4,7-Methanopyrrolo[2,3-c]pyridine.

Protocol 4: N-Alkylation/Arylation of the Pyrrole Moiety

Materials and Reagents:

Reagent/MaterialGradeSupplier
Deprotected CoreAs prepared in Protocol 3-
Alkyl/Aryl halide (e.g., Iodomethane, Benzyl bromide)Reagent GradeCommercially Available
Sodium hydride (60% dispersion in mineral oil)Commercially Available
Anhydrous Dimethylformamide (DMF)DriSolv or equivalent

Step-by-Step Procedure:

  • To a stirred suspension of sodium hydride (1.2 equiv.) in anhydrous DMF at 0 °C, add a solution of the deprotected core (1 equiv.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl or aryl halide (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-substituted analog.

Protocol 5: Electrophilic Bromination of the Pyrrole Ring

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-substituted CoreAs prepared in Protocol 4-
N-Bromosuccinimide (NBS)99%Commercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv or equivalent

Step-by-Step Procedure:

  • Dissolve the N-substituted 1H-4,7-Methanopyrrolo[2,3-c]pyridine (1 equiv.) in anhydrous THF and cool to 0 °C.

  • Add N-bromosuccinimide (1.05 equiv.) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography to obtain the brominated analog.

Data Summary of Representative Analogs

Compound IDR1R2Expected ¹H NMR (δ, ppm, indicative signals)Expected MS (m/z)
Core-H HHBridgehead protons (t), Pyrrole α-H (d), Pyridine ring protons[M+H]⁺
Analog-Me CH₃HN-CH₃ (s), Bridgehead protons (t), Pyrrole α-H (d)[M+H]⁺
Analog-Bn BnHN-CH₂ (s), Phenyl protons (m), Bridgehead protons (t)[M+H]⁺
Analog-Bn-Br BnBrN-CH₂ (s), Phenyl protons (m), Bridgehead protons (t)[M+H]⁺, [M+2+H]⁺

Conclusion and Future Directions

The synthetic protocols outlined in this application note provide a robust and versatile platform for the synthesis of novel 1H-4,7-Methanopyrrolo[2,3-c]pyridine analogs. The key [4+2] cycloaddition of an in-situ generated 2,3-pyridyne with a pyrrole derivative offers an efficient entry into this constrained heterocyclic system. The subsequent functionalization protocols allow for the generation of a diverse library of compounds for biological evaluation.

Future work will focus on expanding the scope of the cycloaddition reaction by employing a wider range of substituted pyrroles and exploring alternative methods for pyridyne generation. Furthermore, the development of enantioselective synthetic routes to access single enantiomers of these chiral bridged systems will be a key area of investigation. The availability of these novel, conformationally rigid azaindole analogs will undoubtedly accelerate the discovery of new and improved therapeutic agents.

References

  • Alves, M. J., et al. (2020). Highly selective Diels–Alder and Heck arylation reactions in a divergent synthesis of isoindolo- and pyrrolo-fused polycyclic indoles from 2-formylpyrrole. Beilstein Journal of Organic Chemistry, 16, 1337-1348. [Link]

  • Keay, B. A., & Dibble, P. W. (1984). Intramolecular Diels-Alder Chemistry of Pyrroles.
  • Keay, B. A., & Dibble, P. W. (1984). Intramolecular Diels–Alder chemistry of pyrroles. Journal of the Chemical Society, Chemical Communications, (16), 1095-1096. [Link]

  • ResearchGate. (n.d.). Initial optimization studies of the intramolecular Diels‐Alder reaction leading to compounds 4.[Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]

  • PureSynth. (n.d.). 3-Bromo-2-Chloropyridine 97%. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]

  • Epplin, M. (2014). Access to fused nitrogen heterocycles via Diels- Alder reactions of pyrrole with maleimide. University of Minnesota. [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring Applications of Pyrrolo[2,3-b]pyridine Derivatives in Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and 2. [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐pyridine PNs. [Link]

  • Academia.edu. (n.d.). A Short Synthesis for the Preparation of Polycyclic Systems Containing Pyridine Ring by Diels-Alder Reaction. [Link]

  • Wang, X., et al. (2014). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Advances, 4(94), 52219-52222. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]

  • Jackson, P. M., & Moody, C. J. (1990). Diels–Alder reactions of 2,3-dimethylenepyrrole analogues; a new synthesis of indoles. Journal of the Chemical Society, Perkin Transactions 1, 2156-2163. [Link]

  • Wikipedia. (n.d.). Trimethylsilyl trifluoromethanesulfonate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Rigid Bridged Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry & Formulation Division) Ticket ID: AZ-BRG-SOL-001

Introduction: The "Brick Dust" Paradox

Welcome to the technical support hub for rigid bridged azaindole scaffolds. If you are here, you are likely facing a specific paradox: High Potency, Zero Solubility.

Bridged azaindoles (e.g., macrocyclic kinase inhibitors or fused tricyclic systems) are designed to minimize conformational entropy loss upon binding (


), theoretically maximizing potency. However, this rigidity often creates a "Brick Dust" molecule—a compound with high melting point (

) and low solubility, driven not by lipophilicity (high LogP), but by excessive Crystal Lattice Energy .

The azaindole core (particularly 7-azaindole) is a notorious donor-acceptor motif that forms stable hydrogen-bonded dimers or ribbons in the solid state. When you "bridge" this scaffold, you lock it into a planar or near-planar conformation that stacks efficiently, effectively turning your drug candidate into a rock.

This guide addresses the three critical phases of troubleshooting: Design , Purification , and Assessment .

Module 1: Molecular Design Troubleshooting

Issue: "My compound won't dissolve in DMSO or water, even with polar groups added."

Diagnosis: You are likely fighting Lattice Energy, not Lipophilicity. Adding polar groups (OH, NH2) to a planar rigid scaffold often decreases solubility because these groups create new intermolecular H-bonds in the crystal lattice.

Solution: The "Escape from Flatland" Protocol You must disrupt the


-stacking and symmetry of the bridged system.
Strategy A: Bridge Buckling (

Saturation)

Do not use flat aromatic linkers for your bridge. Introduce


 hybridized centers (chiral centers are best) within the bridge to force the molecule out of planarity.
  • Mechanism: A "puckered" bridge prevents the azaindole cores from stacking like plates.

  • Target: Aim for Fraction

    
     (
    
    
    
    ) > 0.4.
Strategy B: The "Methyl Walk" (Symmetry Breaking)

If the bridge must remain rigid/aromatic, introduce a methyl group at a position that creates a steric clash with the azaindole core only in the solid state packing, but is tolerated in the protein binding pocket.

  • Why it works: This lowers the Melting Point (

    
    ). According to the General Solubility Equation (GSE), for every 
    
    
    
    drop in
    
    
    , aqueous solubility increases by ~10-fold (assuming constant LogP).
Visual Guide: Solubility Optimization Decision Tree

SolubilityOptimization Start Compound Insoluble CheckMP Check Melting Point (Tm) Start->CheckMP HighTm Tm > 220°C (Brick Dust) CheckMP->HighTm High Lattice Energy LowTm Tm < 150°C (Grease Ball) CheckMP->LowTm High Lipophilicity Disrupt Disrupt Crystal Packing HighTm->Disrupt Polar Add Ionizable Groups LowTm->Polar Strat1 Increase Fsp3 in Bridge (Buckle the Ring) Disrupt->Strat1 Strat2 N-Methylation of Azaindole (Remove H-Bond Donor) Disrupt->Strat2 Strat3 Introduce Solubilizing Tail (Morpholine/Piperazine) Polar->Strat3

Figure 1: Decision tree for diagnosing solubility issues. Bridged azaindoles usually fall into the "Brick Dust" (High Tm) category, requiring structural disruption rather than just adding polar groups.

Module 2: Purification & Handling

Issue: "The compound crashes out on the column or sticks to the silica."

Diagnosis: Bridged azaindoles are often basic (pyridine-like nitrogen) and highly polarizable. They interact strongly with silanols on silica gel.

Troubleshooting Protocol: The "Salting-In" Chromatography

Standard mobile phases (Hex/EtOAc) often fail. Use the following "Gold Standard" mobile phase for insoluble nitrogenous heterocycles:

ComponentRoleRecommended Ratio
Dichloromethane (DCM) Primary Solvent90%
Methanol (MeOH) Polar Modifier9%
Ammonium Hydroxide (NH4OH) Critical Additive 1%

Why NH4OH?

  • Deprotonation: It keeps the azaindole and silica surface basic, preventing ionic interaction between the protonated drug and deprotonated silanols.

  • Competition: Ammonia competes for hydrogen bonding sites on the silica, "greasing" the column for your compound.

Step-by-Step Execution:

  • Dissolution: Do not attempt to load via liquid injection if solubility is marginal. Use Solid Loading . Dissolve the crude in boiling MeOH/DCM, add Celite, and rotary evaporate to a free-flowing powder.

  • Equilibration: Flush the silica column with 5% MeOH/DCM (with 0.5% NH4OH) before loading the cartridge.

  • Elution: Run a gradient from 0% to 10% MeOH (containing 1% NH4OH) in DCM.

Module 3: Biological Assessment (Assays)

Issue: "Bioassay results are erratic or show flat dose-response curves."

Diagnosis: The compound is precipitating in the assay buffer (PBS/Media) upon dilution from DMSO. You are measuring the solubility limit, not the IC50.

Protocol: Kinetic Solubility Assay (Nephelometry)

This protocol determines the concentration at which your compound precipitates under assay conditions.[1]

Required Equipment:

  • Nephelometer or Plate Reader (Absorbance at 600nm)

  • 96-well clear plates

Workflow:

  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Serial Dilution: Create a dilution series in DMSO (e.g., 10 mM down to 0.1 mM).

  • The "Crash" Step: Transfer 2

    
    L of each DMSO stock into 198 
    
    
    
    L of Assay Buffer (e.g., PBS pH 7.4). Final DMSO concentration = 1%.
  • Incubation: Shake for 90 minutes at room temperature.

  • Read: Measure light scattering (or OD600).

  • Analysis: The "Solubility Limit" is the concentration where the signal deviates from the baseline (buffer control).

Visual Guide: Kinetic Solubility Workflow

KineticAssay Stock 10mM DMSO Stock Dilution DMSO Serial Dilution (Source Plate) Stock->Dilution Transfer Transfer 2µL to Buffer Dilution->Transfer 1:100 Dilution Incubate Incubate 90 mins (Equilibrium) Transfer->Incubate Measure Measure Scatter (Nephelometry) Incubate->Measure Result Precipitation Point (Kinetic Solubility) Measure->Result

Figure 2: Kinetic solubility assay workflow to identify "false positives" in bioassays caused by precipitation.

Frequently Asked Questions (FAQ)

Q: Can I use salt formation to improve the solubility of my bridged azaindole? A: Proceed with caution. While azaindoles can be protonated (pKa ~4-6), the resulting salts (e.g., HCl, mesylate) are often less soluble than the free base due to the "Common Ion Effect" in high-chloride biological media, or they form extremely stable (insoluble) crystal lattices. For "Brick Dust" molecules, Amorphous Solid Dispersions (ASD) using polymers like HPMC-AS are generally more effective than salt formation.

Q: Why is 7-azaindole worse than 4-azaindole for solubility? A: 7-azaindole possesses a self-complementary hydrogen bonding motif (N1-H donor and N7 acceptor) that mimics DNA base pairing. This allows it to form extremely stable dimers and ribbons in the solid state. 4-azaindole lacks this specific geometry for self-association, often resulting in lower lattice energy.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods. [Link]

  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery: screening and structural design. Current Opinion in Chemical Biology. [Link]

  • Pudlo, M., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link][2][3][4][5][6]

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict solution behaviour and bioavailability. Nature Reviews Drug Discovery. [Link]

Sources

Overcoming steric hindrance in 4,7-methano-bridged compound synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4,7-methano-bridged compounds (e.g., norbornene derivatives). This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the pervasive challenge of steric hindrance. Our goal is to move beyond simple protocols and provide a foundational understanding of the principles governing these complex cycloadditions.

Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction to form a 4,7-methano-bridged system is failing or giving very low yields. What is the most likely cause?

A1: The most common culprit in the synthesis of substituted 4,7-methano-bridged systems is steric hindrance . The foundational reaction, a [4+2] cycloaddition, requires the diene (typically a cyclopentadiene derivative) and a dienophile to approach each other in a specific orientation to allow for the necessary orbital overlap in the transition state.

  • Causality: Bulky substituents on either the diene or the dienophile can physically block this approach. This unfavorable steric interaction raises the activation energy of the reaction, dramatically slowing it down or preventing it from occurring altogether under standard conditions.[1] This issue is particularly pronounced when forming highly substituted cyclohexene rings, which has historically limited the application of this reaction for complex targets.[2] The reduced reactivity of dienophiles with alkyl groups at the α- and β-positions is a classic example of this challenge. While cyclopentadiene is an excellent diene because it is permanently "locked" in the reactive s-cis conformation, this advantage can be negated by severe steric clashes.[3]

Q2: I've identified steric hindrance as the problem. What are the primary strategies to overcome it and improve my reaction yield?

A2: When steric hindrance is impeding your synthesis, you need to modify the reaction conditions to either lower the activation energy barrier or provide the system with enough energy to overcome it. The most effective strategies are Lewis acid catalysis and the application of high pressure.

  • Strategy 1: Lewis Acid (LA) Catalysis This is often the most effective and accessible first step. Lewis acids accelerate the Diels-Alder reaction, but the underlying mechanism is more nuanced than simply lowering the dienophile's LUMO energy. Modern quantum chemical analyses show that LAs primarily work by reducing the Pauli repulsion (the steric repulsion between the electron clouds) of the reactants.[4][5] The LA binds to the dienophile, polarizing its π-system and reducing the destabilizing steric interactions in the transition state.[4][5]

    For exceptionally hindered systems, conventional Lewis acids may be insufficient. A powerful alternative is a mixed Lewis acid system, such as AlBr₃/AlMe₃ . This combination has proven effective for synthesizing highly substituted cyclohexenes where other methods fail.[2][6]

  • Strategy 2: High-Pressure Conditions The Diels-Alder reaction proceeds through a transition state that is more compact (has a smaller volume) than the starting materials. According to Le Châtelier's principle, applying high pressure will favor the reaction pathway that reduces volume. This can significantly accelerate reactions that are sluggish at atmospheric pressure due to high activation barriers from steric hindrance.[7]

  • Strategy 3: Solvent and Temperature Optimization

    • Solvent: While less dramatic than LA catalysis, solvent choice matters. Polar organic solvents or even aqueous conditions can lead to rate enhancements due to hydrophobic packing and stabilization of the polar transition state.[5]

    • Temperature: Increasing the temperature provides the kinetic energy to overcome the activation barrier.[8] However, this is a delicate balance. The Diels-Alder reaction is reversible, and excessively high temperatures can favor the retro-Diels-Alder reaction, leading to decomposition of the product.

Q3: My reaction is working, but I'm getting a mixture of endo and exo stereoisomers. How can I control this selectivity?

A3: Controlling stereoselectivity is critical. The terms endo and exo refer to the orientation of the dienophile's substituents relative to the bicyclic system.[3]

  • The "Endo Rule": For non-hindered systems, the endo product is typically the kinetic favorite. This preference is attributed to favorable "secondary orbital interactions" between the p-orbitals of the dienophile's activating group and the central atoms of the diene in the transition state.[5][9]

  • Steric Override: In sterically demanding syntheses, this rule is often broken. The exo transition state, while having less favorable secondary orbital overlap, is significantly less crowded. This lower steric strain can make the exo pathway the kinetically preferred route, leading to the exo product as the major or even exclusive isomer.[5][10][11]

Troubleshooting Selectivity:

  • Lower the Temperature: To favor the kinetic endo product (in less hindered cases), running the reaction at lower temperatures (e.g., 0 °C to -78 °C) is often effective.

  • Lewis Acid Choice: The specific Lewis acid used can dramatically influence the endo/exo ratio. LAs can enforce a more organized transition state, sometimes favoring one isomer over the other. Experimenting with different LAs (e.g., BF₃·OEt₂, SnCl₄, AlCl₃) is a valid screening strategy.[12]

  • Substrate Modification: If possible, altering the steric bulk of non-essential substituents on your starting materials can steer the reaction towards the desired isomer.

Troubleshooting Guides & Protocols

This section provides actionable guides for common experimental roadblocks.

Guide 1: Troubleshooting a Low-Yielding Hindered Cycloaddition

This workflow helps you systematically address a failing reaction.

G Start Low Yield or No Reaction LA Introduce Lewis Acid (e.g., 1.2 eq. AlCl₃, 0°C) Start->LA Check_LA Yield Improved? LA->Check_LA Mixed_LA Switch to Mixed LA System (e.g., 5:1 AlBr₃/AlMe₃, -5°C) Check_LA->Mixed_LA  No Optimize Optimize Reaction (Concentration, Temp, Time) Check_LA->Optimize  Yes Check_Mixed_LA Yield Improved? Mixed_LA->Check_Mixed_LA High_Pressure Consider High Pressure (10-15 kbar) Check_Mixed_LA->High_Pressure  No Check_Mixed_LA->Optimize  Yes High_Pressure->Optimize  If Feasible Reassess Reassess Substrate Synthesis (Is starting material correct?) High_Pressure->Reassess  Not Feasible

Caption: Troubleshooting workflow for hindered Diels-Alder reactions.

Protocol 1: Synthesis of a Highly Substituted 4,7-Methano-Bridged System Using a Mixed Lewis Acid Catalyst

This protocol is adapted from methodologies proven to be effective for sterically demanding substrates.[2][6]

Objective: To synthesize a hindered cycloadduct from a substituted diene and a substituted enone.

Materials:

  • Hindered Diene (e.g., dimethyl-substituted silyloxy diene)

  • Hindered Dienophile (e.g., 2,3-dimethylcyclohex-2-en-1-one)

  • Aluminum Bromide (AlBr₃) solution in CH₂Cl₂ (1.0 M)

  • Trimethylaluminum (AlMe₃) solution in hexanes (2.0 M)

  • Anhydrous Toluene and Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), add the hindered dienophile (1.0 equiv) to a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve it in a 1:1 mixture of anhydrous toluene/CH₂Cl₂.

  • Cooling: Cool the solution to -5 °C using an appropriate cooling bath (e.g., ice/salt).

  • Lewis Acid Preparation: In a separate, dry Schlenk flask under inert atmosphere, prepare the mixed Lewis acid. To the AlBr₃ solution (5.0 equiv), slowly add the AlMe₃ solution (1.0 equiv) at 0 °C. Causality: The small amount of AlMe₃ acts as a scavenger for any trace water or protic impurities that could deactivate the primary Lewis acid, AlBr₃.

  • Catalyst Addition: Slowly add the freshly prepared mixed Lewis acid solution to the stirred dienophile solution via cannula or dropping funnel, ensuring the internal temperature does not rise above 0 °C. Stir for 15 minutes.

  • Diene Addition: Add the hindered diene (1.2 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Maintain the reaction at -5 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These reactions can be slow, potentially requiring up to 48 hours.[6]

  • Quenching: Once the reaction is complete, quench it by slowly pouring the mixture into a vigorously stirred, cold (0 °C) saturated solution of NaHCO₃. Caution: This quench is highly exothermic.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

Validation: The structure and stereochemistry of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary: Comparison of Reaction Conditions

The choice of catalyst and conditions is paramount for success. The following table summarizes typical approaches for substrates of varying steric bulk.

Steric Hindrance LevelRecommended Catalyst SystemTypical TemperatureExpected OutcomeReference
Low to Moderate BF₃·OEt₂ or AlCl₃ (1.1 eq)-78 °C to RTGood yields, often with high endo selectivity.[12]
High AlBr₃/AlMe₃ (5:1 ratio)-5 °C to 0 °CGood yields where other LAs fail. Selectivity is substrate-dependent.[2][6]
Very High High Pressure (10-15 kbar)Room TemperatureCan force reactions that are impossible at 1 atm.[7]
Asymmetric Synthesis Chiral Boron or Copper Complexes-78 °C to 0 °CHigh yields and enantioselectivities are possible.[12]
Visualizing Stereochemical Outcomes

Understanding the transition state geometry is key to predicting and controlling the endo/exo product ratio.

Caption: Endo vs. Exo transition states for a hindered dienophile.

References
  • Rawal, V. H., & Cava, M. P. (2005). Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of Highly Substituted Dienes and Dienophiles. Organic Letters, 7(7), 1327–1329. [Link]

  • List, B., et al. (2016). Catalytic Enantioselective Diels–Alder Reaction of Dienes with Acyclic and α,β- and β,β-Disubstituted Enones. Journal of the American Chemical Society, 138(4), 1161–1164. [Link]

  • UCLA Chemistry and Biochemistry. (2005). Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of High. [Link]

  • Diva-portal.org. Chiral Carbocations as Lewis Acid Catalysts in Diels-Alder Reactions. [Link]

  • Bickelhaupt, F. M., et al. (2017). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 56(36), 10794–10798. [Link]

  • ResearchGate. (2025). Synthesis and radical scavenging ability of new polymers from sterically hindered phenol functionalized norbornene monomers via ROMP. [Link]

  • OSTI.gov. Synthesis of End-functionalized Poly(norbornene)s and Poly(ethylidene norbornene)s Using a Pd(II) Catalyst in Combination with C. [Link]

  • ACS Publications. (2021). Palladium-Catalyzed Synthesis of Norbornene-Based Polar-Functionalized Polyolefin Elastomers. Macromolecules. [Link]

  • ResearchGate. (2014). Synthesis of End-Functionalized Poly(norbornenes) and Poly(ethylidene norbornenes) Using a Pd(II) Catalyst in Combination with Chain Transfer Agents. [Link]

  • ResearchGate. Synthesis of Norbornene Derivatives by Diels‐Alder Cycloaddition and Subsequent Copolymerization with Maleic Anhydride. [Link]

  • ResearchGate. Synthesis of End-Functionalized Poly(norbornene)s via Ring-Opening Metathesis Polymerization. [Link]

  • Wikipedia. Diels–Alder reaction. [Link]

  • eScholarship.org. Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. [Link]

  • Master Organic Chemistry. (2018). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. [Link]

  • Wiley-VCH. Asymmetric Catalysis of Diels–Alder Reaction. [Link]

  • Chemistry LibreTexts. (2022). 14.5: Characteristics of the Diels-Alder Reaction. [Link]

  • ResearchGate. (2018). Diels‐Alder reaction of cyclopentadiene (1) and dienophiles 6–7. [Link]

  • University of Pittsburgh. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). [Link]

  • ACS Publications. (2002). Stereochemistry of the Diels-Alder Reaction. Chemical Reviews. [Link]

  • Google Patents. (2013). Diels-alder reactions catalyzed by lewis acid containing solids: renewable production of bio-plastics.
  • Royal Society of Chemistry. (2015). The origin of exo-stereoselectivity of norbornene in hetero Diels–Alder reactions. Organic & Biomolecular Chemistry. [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]

  • Chemistry LibreTexts. (2019). 14.5 Characteristics of the Diels-Alder Reaction. [Link]

Sources

Troubleshooting NMR assignment of bridged methano protons

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting NMR Assignment of Bridged Methano Protons (e.g., Norbornanes, Bicyclo[2.2.1]heptanes) Assigned Specialist: Senior Application Scientist

🎫 Introduction: The "Ghost" Proton Problem

Bridged methano protons (often C7-H in norbornane systems) are notoriously difficult to assign. They frequently appear as broad, featureless singlets or confusing higher-order multiplets, and they often fail to show expected correlations in standard 2D experiments.

This guide addresses the three most common support tickets we receive regarding these systems:

  • Signal Ambiguity: "Is this actually the bridge methylene?"

  • Connectivity Failure: "Why are there no COSY cross-peaks to the bridgehead?"

  • Stereochemical Blindness: "Which proton is syn and which is anti?"

🛠 Module 1: Identification & The 1D Signature

Q: How do I positively identify bridged methano protons in a 1D spectrum?

The Diagnostic: In rigid bicyclic systems like norbornane, the bridge protons (


) typically manifest as a Geminal AB Quartet  with further fine splitting, or as a broadened singlet if the chemical shift difference (

) is small.

Key Parameters (Norbornane Skeleton):

ParameterTypical ValueMechanism
Chemical Shift 1.0 – 2.5 ppmHighly dependent on the anisotropy of substituents at C2/C3.

(Geminal)
10 – 12 HzStandard geminal coupling for constrained

carbons.

(Vicinal)
~0 – 2 HzThe Trap: Coupling to bridgehead (

) is often near zero due to dihedral angles ~90°.

(Long Range)
1 – 4 HzThe Solution: "W-coupling" is the diagnostic fingerprint.

Troubleshooting Tip: If you see a broad singlet that integrates to 2H (or two 1H signals) in the aliphatic region that should be your bridge but lacks splitting, do not assume it is a singlet. It is likely an unresolved multiplet caused by multiple small long-range couplings.

🔬 Module 2: The "Missing COSY" Phenomenon

Q: I have assigned the bridgehead protons (H1/H4), but my COSY spectrum shows NO correlation to the bridge protons (H7). Is my structure wrong?

A: Likely not. You are a victim of the Karplus Curve.

In bicyclo[2.2.1]heptane systems, the dihedral angle between the bridgehead proton (


) and the bridge proton (

) is often close to 90° . According to the Karplus equation,

is minimal (often < 1 Hz) at this angle.

The Fix: Switch to TOCSY Standard COSY relies on


. If 

, the transfer fails.
  • Protocol: Run a 1D or 2D TOCSY (Total Correlation Spectroscopy) with a mixing time of 60–80 ms.

  • Why? TOCSY transfers magnetization through the spin network (

    
    ). Even if the 
    
    
    
    coupling is zero, the magnetization can propagate if
    
    
    couples to
    
    
    and
    
    
    couples to other protons via long-range interactions.

🧩 Module 3: Stereochemical Assignment (Syn vs. Anti)

Q: How do I distinguish the syn proton (facing the double bond/substituent) from the anti proton?

This requires a dual approach: Anisotropy and W-Coupling .[1]

The Anisotropy Rule (Chemical Shift)

Substituents at the C2/C3 positions create a "Cone of Anisotropy."

  • Double Bonds/Aromatic Rings (Exo): The proton syn to the

    
    -system is usually shielded  (upfield) relative to the anti proton.
    
  • Electron Withdrawing Groups (Endo): Can cause deshielding effects.

The W-Coupling (The "Flagpole" Interaction)

This is the most reliable method for rigid systems. In a norbornane geometry, a perfect "W" arrangement exists between the Bridge Proton (


)  and the Endo Proton (

)
.
  • 
      (relative to the substituent) usually shows W-coupling to 
    
    
    
    .
  • 
      usually shows W-coupling to 
    
    
    
    .
The NOE Confirmation

If W-coupling is ambiguous due to overlap, use NOE.

  • Irradiate the bridge protons.

  • Strong NOE to

    
    
    
    
    
    You are targeting the syn proton (if geometry permits).
  • Strong NOE to

    
    
    
    
    
    Confirms spatial proximity.

📊 Visual Troubleshooting Workflows

Workflow 1: The Assignment Logic Gate

Use this flow to determine the correct experiment sequence.

NMR_Assignment_Flow Start Unassigned Bridge Signals HSQC Step 1: Multiplicity-Edited HSQC (Confirm CH2 vs CH/CH3) Start->HSQC Decision1 Is it a CH2? HSQC->Decision1 Decision1->Start No (Re-eval 1D) COSY Step 2: COSY Spectrum Decision1->COSY Yes CheckCOSY Cross-peaks to Bridgehead? COSY->CheckCOSY TOCSY Step 3: TOCSY (80ms) (Bypass 90° dihedral) CheckCOSY->TOCSY No (Karplus Issue) NOESY Step 4: NOESY / NOE-Diff (Stereochemistry) CheckCOSY->NOESY Yes (Lucky) TOCSY->NOESY Final Assignment Complete NOESY->Final

Caption: Logical workflow for overcoming the "silent" bridgehead coupling using TOCSY and HSQC.

Workflow 2: The W-Coupling Mechanism

Visualizing the specific long-range path that enables assignment.

W_Coupling H7 H7 (Bridge) C7 C7 H7->C7 1 H2 H2 (Endo) H7->H2 4J (W-Planar) C1 C1 (Head) C7->C1 2 C2 C2 C1->C2 3 C2->H2 4

Caption: The "W" arrangement (4 bonds) required for long-range coupling between Bridge and Endo protons.

🧪 Experimental Protocols

Protocol A: 1D Selective NOE (The "Gold Standard" for Stereochemistry)

Use this when 2D NOESY cross-peaks are too weak or crowded.

  • Sample Prep: Degas sample (bubbling

    
     or Argon for 5 mins) to remove paramagnetic oxygen, which quenches NOE.
    
  • Pulse Sequence: selnogp (Bruker) or equivalent.

  • Parameters:

    • Mixing Time (D8): 500 ms – 800 ms (Longer than NOESY to allow buildup).

    • Selectivity: Set the shaping pulse bandwidth to match the width of your bridge multiplet (approx 20-30 Hz).

  • Execution:

    • Irradiate the high-field bridge proton.

    • Irradiate the low-field bridge proton.

    • Irradiate an off-resonance region (control).

  • Analysis: Look for enhancement in the endo protons. The bridge proton that enhances the endo proton on the same side of the ring is the syn proton.

Protocol B: HSQC-TOCSY (Resolving Overlap)

Use this when the aliphatic region is a "forest" of overlapping multiplets.

  • Pulse Sequence: hsqcdietgpsisp2.2 (Bruker) – Phase-sensitive HSQC-TOCSY.

  • Parameters:

    • TOCSY Mixing: 60 ms (sufficient for 3-4 bond transfer).

    • CNST2 (

      
      ):  145 Hz (standard aliphatic).
      
  • Analysis:

    • Look at the Carbon strip for the bridge C7 (identified by negative phase in edited HSQC).

    • You will see the direct H7 proton.

    • You will also see correlations to H1/H4 (bridgehead) and H2/H3 in the same carbon strip, confirming the spin system even if H1-H7 coupling is invisible in COSY.

📚 References

  • Reich, H. J. (2017).[1] Long-Range Proton-Proton Couplings. University of Wisconsin-Madison. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Marchand, A. P. (1982). Stereochemical Applications of NMR Studies in Rigid Bicyclic Systems. Verlag Chemie.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. [Link]

  • Bazzo, A., et al. (2001).[2] H NMR of steric compression of the methano bridge protons of polycyclic norbornanes. MDPI Molecules. [Link]

Sources

Technical Support Center: Optimizing Column Chromatography for Polar Azabicyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar azabicyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of these often-troublesome molecules. This document provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems during the column chromatography of polar azabicyclic compounds.

Q1: My compound is streaking badly or showing severe peak tailing on a standard silica gel column. What's happening and how do I fix it?

A1: The Root Cause: Acid-Base Interactions

This is the most common issue when purifying azabicyclic compounds, which are basic due to their amine functionalities. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[1] These acidic sites can strongly and sometimes irreversibly interact with the basic nitrogen atoms in your compound through strong secondary interactions, such as ion exchange.[2][3][4] This leads to a non-uniform elution process, resulting in significant peak tailing, poor resolution, and in some cases, complete loss of the compound on the column.[1][5]

Solutions: From Mobile Phase Modification to Alternative Stationary Phases

Your primary goal is to minimize the interaction between the basic analyte and the acidic stationary phase. Here is a systematic approach to solving this problem:

Step 1: Mobile Phase Modification (The Quickest Fix)

The simplest solution is to "deactivate" or "mask" the acidic silanol groups by adding a basic modifier to your mobile phase.[1][6]

  • Triethylamine (TEA): Add 0.5-2% (v/v) triethylamine to your eluent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol).[6][7] The TEA is a stronger base and will preferentially bind to the acidic silanol sites, effectively shielding your compound from these interactions.[1][8]

  • Ammonia: Using a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) as the polar component of your mobile phase is also highly effective.[7] You can prepare this by bubbling ammonia gas through methanol or using a commercially available solution.[9]

ngcontent-ng-c1352109670="" class="ng-star-inserted">

Scientist's Note: Always perform a preliminary TLC analysis with the modified solvent system to confirm that your compound is stable and that the desired separation is achieved. Sometimes, basic modifiers can alter the selectivity of the separation.[9]

Step 2: Consider an Alternative Stationary Phase

If mobile phase modifiers do not provide satisfactory results, or if your compound is sensitive to bases like TEA, changing the stationary phase is the next logical step.[1]

  • Basic Alumina (Al₂O₃): Alumina is a polar stationary phase that can be obtained in acidic, neutral, or basic forms. Basic alumina is an excellent choice for the purification of basic compounds like azabicycles, as it minimizes the strong acid-base interactions seen with silica.[5][6][10]

  • Amine-Functionalized Silica: This is a silica gel that has been chemically modified to have amino groups on its surface. This creates a basic surface environment, which is ideal for purifying basic compounds without the need for mobile phase additives.[6][11]

  • Florisil® (Magnesium Silicate): This is another polar adsorbent that is less acidic than silica gel and can be a good alternative for sensitive compounds.[6][10][12]

Q2: My polar compound either stays at the baseline (Rf=0) or shoots through the column with the solvent front (Rf=1). How can I get it to retain properly?

A2: The Polarity Mismatch

This issue stems from a fundamental mismatch between the polarity of your compound, the stationary phase, and the mobile phase. Polar azabicyclic compounds can be challenging because they are often too polar for normal-phase chromatography (irreversibly sticking to silica) and not hydrophobic enough for traditional reversed-phase chromatography (eluting in the void volume).[13][14]

Solutions: Exploring Alternative Chromatographic Modes

When standard methods fail, it's time to think beyond traditional silica gel chromatography.

1. Reversed-Phase Chromatography (with pH adjustment)

For moderately polar azabicyclic compounds, reversed-phase chromatography (e.g., using a C18 column) can be effective, but only if the mobile phase pH is controlled.[3][15]

  • The Principle: At a high pH (e.g., pH > 9), the basic nitrogen in your azabicyclic compound will be in its neutral, free-base form.[1][15] This makes the compound less polar (more hydrophobic), increasing its retention on the non-polar C18 stationary phase.[1][3][16]

  • Protocol: Use a mobile phase of acetonitrile and water containing a volatile basic buffer, such as 0.1% ammonium hydroxide or triethylamine, to maintain a high pH.[1][16]

  • Caution: Ensure your reversed-phase column is stable at high pH. Many modern silica-based C18 columns are designed for extended pH ranges (pH 2-12).[15][17] Polymeric columns are stable across a wider pH range, from 1 to 14.[15]

2. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent technique specifically designed for the separation of highly polar compounds.[13][14][18][19]

  • The Principle: HILIC uses a polar stationary phase (like silica, diol, or amide columns) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[18][20] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is achieved by increasing the concentration of the aqueous portion of the mobile phase.[19][20]

  • Advantages: HILIC provides good retention for compounds that are unretained in reversed-phase.[14][21] The high organic content of the mobile phase is also beneficial for MS detection, as it promotes efficient desolvation and ionization.[18][20]

Q3: I'm getting low recovery of my compound from the column. Where is it going?

A3: Irreversible Adsorption or On-Column Degradation

Low recovery is a common and frustrating problem, often caused by the same acidic silanol sites responsible for peak tailing.[22] In severe cases, the interaction between your basic compound and the silica is so strong that the compound becomes irreversibly adsorbed.[13] Alternatively, the acidic surface of the silica gel can catalyze the degradation of sensitive compounds.[6][22]

Solutions: A Multi-Faceted Approach

  • Test for Stability: Before running a column, spot your compound on a silica TLC plate, let it sit for an hour, and then elute it. If you see a new spot or significant streaking that wasn't there initially, your compound is likely degrading on the silica.[22]

  • Use Mobile Phase Modifiers: As detailed in Q1, adding triethylamine or ammonia to the mobile phase is the first line of defense to passivate the silica surface and prevent both irreversible binding and degradation.[7][23]

  • Change the Stationary Phase: If stability is a major issue, switching to a more inert stationary phase like basic alumina, Florisil®, or an amine-functionalized silica is highly recommended.[1][6][10]

  • Optimize Sample Loading: The way you load your sample onto the column can significantly impact recovery and resolution.

    • Dry Loading: For compounds with poor solubility in the starting mobile phase, dry loading is often superior to liquid loading.[12][24] This involves pre-adsorbing your compound onto a small amount of silica gel or an inert support like Celite® (diatomaceous earth) and then adding the dry powder to the top of the column.[12][24][25] This ensures the compound is introduced as a very narrow band, improving separation.[24]

II. Frequently Asked Questions (FAQs)

This section covers broader, more conceptual questions about method development for polar azabicyclic compounds.

Q4: What is the best starting point for developing a purification method for a new polar azabicyclic compound?

A4: A Systematic Screening Approach

  • TLC First: Always start with Thin Layer Chromatography (TLC). It is fast, uses minimal material, and provides crucial information.

  • Screen Multiple Systems: Test your compound's mobility on a silica gel TLC plate with a few different solvent systems. A good starting point is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.

  • Introduce a Basic Modifier: Run parallel TLC plates where you add ~1% triethylamine to the solvent systems. Compare the spot shape and Rf value to the plates without the modifier. If you see a significant improvement in spot shape (less streaking), you know that masking silanol groups is necessary.

  • Consider Alternative Plates: If you have access to them, run your compound on alumina and amine-functionalized TLC plates to quickly assess the potential of these stationary phases.

  • Target an Rf of 0.2-0.3: For column chromatography, you want your compound of interest to have an Rf value between 0.2 and 0.3 in your chosen solvent system to ensure good separation from impurities.[23]

Q5: What are the pros and cons of using triethylamine vs. ammonia as a mobile phase modifier?

A5: Both are effective, but they have different properties that may make one more suitable for your specific application.

ModifierProsConsBest For...
Triethylamine (TEA) - Easy to handle and measure (liquid).- Good at masking silanol groups.[2]- High boiling point (89.5 °C), can be difficult to remove under vacuum.- Can sometimes interfere with certain analyses or cause side reactions.General-purpose purification on silica gel where ease of use is a priority.
Ammonia (NH₃) - Highly volatile, very easy to remove from fractions during solvent evaporation.- Very effective at neutralizing silica.[7]- Typically used as a solution in methanol, requiring preparation or purchase.- Pungent odor and requires good ventilation.Purifications where complete removal of the basic modifier is critical, such as for compounds intended for biological assays.
Q6: When should I choose HILIC over reversed-phase chromatography?

A6: The choice depends on the polarity of your compound.

  • Choose Reversed-Phase (with high pH) when your compound is moderately polar and can be made sufficiently hydrophobic by suppressing the ionization of its basic center. If your compound shows at least some retention on a C18 column, this method can likely be optimized.

  • Choose HILIC when your compound is highly polar and shows little to no retention on a C18 column, even with mobile phase optimization.[14][20] Compounds like amino acids, small peptides, nucleotides, and highly functionalized alkaloids are classic candidates for HILIC.[13][18]

Q7: How does sample loading technique affect the purification of polar compounds?

A7: The sample loading technique is critical for achieving good resolution, especially for challenging separations.[12]

  • Liquid Loading: Involves dissolving the sample in a small amount of solvent and injecting it onto the column.[24][26] This method is fast but can lead to band broadening if the sample is dissolved in a solvent that is stronger than the initial mobile phase, or if the sample has poor solubility.[24][25]

  • Dry Loading (Solid Loading): Involves adsorbing the sample onto a solid support (like silica gel or Celite®) and then transferring the solid to the top of the column.[23][24] This is the preferred method for polar compounds because:

    • It ensures the sample is applied in a highly concentrated, narrow band, regardless of its solubility in the mobile phase.[24]

    • It is ideal for situations where a large volume of solvent would be needed to dissolve the sample for liquid loading.[12]

    • It generally leads to sharper peaks and better resolution.[12][24]

Visualized Workflows & Protocols

Troubleshooting Workflow for Peak Tailing

This decision tree provides a logical path for diagnosing and solving peak tailing issues with azabicyclic compounds.

TroubleshootingWorkflow start Start: Peak Tailing Observed q1 Is the compound basic (e.g., contains an amine)? start->q1 a1_yes Add 1% Triethylamine (TEA) or use NH3/MeOH in mobile phase. q1->a1_yes Yes a1_no Issue is likely not acid-base interaction. Consider other factors: - Column overloading - Column degradation q1->a1_no No q2 Did peak shape improve? a1_yes->q2 a2_yes Problem Solved: Continue with modified mobile phase. q2->a2_yes Yes a2_no Change Stationary Phase q2->a2_no No end End: Optimized Separation a2_yes->end q3 Select Alternative Phase a2_no->q3 alumina Basic Alumina q3->alumina Option 1 amine_silica Amine-Functionalized Silica q3->amine_silica Option 2 hilic HILIC Column q3->hilic Option 3 alumina->end amine_silica->end hilic->end

Caption: A decision tree for troubleshooting peak tailing.

Experimental Protocol: Dry Loading a Polar Sample

This protocol provides a step-by-step guide for preparing a sample for dry loading onto a chromatography column.

  • Dissolve the Sample: Dissolve your crude sample (e.g., 100 mg) completely in a suitable solvent (e.g., methanol, dichloromethane) in a round-bottom flask.[24]

  • Add Adsorbent: Add 2-4 times the mass of your sample in an adsorbent.[12][24] For a silica gel column, use silica gel. If compound stability is an issue, use an inert support like Celite®. For 100 mg of sample, add 200-400 mg of adsorbent.

  • Mix Thoroughly: Swirl the flask to create a uniform slurry of the adsorbent in your sample solution.

  • Remove Solvent: Carefully remove the solvent using a rotary evaporator until the adsorbent is a completely dry, free-flowing powder.[12][24]

  • Load the Column: Carefully add the dry powder containing your adsorbed sample to the top of the packed chromatography column.

  • Begin Elution: Gently add the mobile phase and begin the elution process.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Phenomenex. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds - Excellence in Analytical Chemistry. (2012, November 29). University of Tartu. [Link]

  • Dry loading vs. liquid loading, which provides better flash column chromatography results? (2023, January 19). Biotage. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24). Biotage. [Link]

  • Ncube, S., Poliwoda, A., Cukrowska, E., Wieczorek, P., & Chimuka, L. (2016). Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids. South African Journal of Chemistry, 69, 172-179. [Link]

  • Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? (2018, August 2). ResearchGate. [Link]

  • HOW TO: Sample loading methods in flash chromatography - Sorbtech. (2023, April 7). Sorbtech. [Link]

  • Running a flash column - Chemistry LibreTexts. (2021, March 21). Chemistry LibreTexts. [Link]

  • General methods for flash chromatography using disposable columns - PMC. National Center for Biotechnology Information. [Link]

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? (2023, July 19). ResearchGate. [Link]

  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. University of Rochester. [Link]

  • Are there alternatives for silica for column chromatography? (2022, June 11). ResearchGate. [Link]

  • HILIC Purification Strategies for Flash Chromatography - Teledyne Labs. Teledyne ISCO. [Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Pubmed. [Link]

  • Why it matters and how to get good peak shape. (2023, August 10). Agilent. [Link]

  • Alternative stationary phases : r/Chempros - Reddit. (2022, July 16). Reddit. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2023, June 18). Waters. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (2021, February 11). LCGC International. [Link]

  • SILICA HYDRIDE COLUMNS: A RUNNING SUCCESS FOR SEPARATING POLAR AND NONPOLAR COMPOUNDS - MicroSolv Technology Corporation. MicroSolv Technology Corporation. [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. Phenomenex. [Link]

  • Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica - MDPI. MDPI. [Link]

  • Liquid Chromatography Problem Solving and Troubleshooting. LCGC North America. [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. University of Rochester. [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2022, October 28). Chrom Tech, Inc.. [Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique - Longdom Publishing. Longdom Publishing. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. (2023, November 25). Welch Materials. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2024, June 6). Phenomenex. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. [Link]

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2023, November 20). Chrom Tech, Inc.. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. Teledyne ISCO. [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. Buchi.com. [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17). Agilent. [Link]

  • How can i isolate polar basic compound with silica gel column chromatography? | ResearchGate. (2018, June 18). ResearchGate. [Link]

  • use of Triethylamine - Chromatography Forum. (2005, December 30). Chromatography Forum. [Link]

  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com. Buchi.com. [Link]

  • Purifying amines on silica | Org Prep Daily - WordPress.com. (2006, October 5). Org Prep Daily. [Link]

  • Different Types of Stationary Phases in Liquid Chromatography - Veeprho. (2023, August 25). Veeprho. [Link]

  • Understanding the Stationary Phase in HPLC: A Friend's Guide - - Mastelf. (2023, December 11). Mastelf. [Link]

  • Types of stationary phases in gas chromatography - Phenomenex. (2023, August 8). Phenomenex. [Link]

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science. (2024, July 12). Separation Science. [Link]

Sources

Validation & Comparative

A Predictive Guide to the 1H NMR Spectral Analysis of 1H-4,7-Methanopyrrolo[2,3-c]pyridine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic scaffolds is paramount. The rigid, three-dimensional architecture of 1H-4,7-Methanopyrrolo[2,3-c]pyridine presents a unique spectroscopic challenge. This guide offers a comprehensive, predictive analysis of its 1H NMR spectrum. In the absence of direct, published experimental data for this specific molecule, we will employ a comparative methodology, drawing upon established principles of NMR spectroscopy and empirical data from structurally analogous compounds. This approach not only allows for a robust prediction of the spectral features but also provides a deeper understanding of the structure-property relationships that govern the chemical shifts and coupling constants in such constrained bicyclic systems.

The Strategic Importance of 1H NMR in Heterocyclic Chemistry

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy remains one of the most powerful and accessible tools for organic chemists. It provides a wealth of information regarding the electronic environment, connectivity, and stereochemistry of protons within a molecule.[1] For complex heterocyclic systems like 1H-4,7-Methanopyrrolo[2,3-c]pyridine, a thorough understanding of its 1H NMR spectrum is crucial for confirming its synthesis and for studying its interactions with biological targets.

Methodology: A Predictive Framework Based on Analogy

The predictive analysis herein is built upon a foundation of well-established NMR principles and a comparative study of related molecular fragments and systems. We will deconstruct the target molecule into its core components—a pyrrolopyridine unit and a bicyclo[2.2.1]heptane-like framework—and examine the experimental 1H NMR data of analogous structures.

Experimental Protocol for 1H NMR Acquisition of Heterocyclic Compounds

To ensure the collection of high-quality, reproducible 1H NMR data for compounds such as 1H-4,7-Methanopyrrolo[2,3-c]pyridine, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.[3]

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube.

  • Instrument Setup:

    • The 1H NMR spectra should be recorded on a high-resolution spectrometer, typically with a field strength of 400 MHz or higher to achieve better signal dispersion.[4]

    • The instrument should be properly shimmed to obtain sharp, symmetrical peaks.

    • Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The acquired free induction decay (FID) should be Fourier transformed.

    • The resulting spectrum should be phase-corrected and baseline-corrected.

    • The chemical shifts should be referenced to the internal standard (TMS at 0.00 ppm).

    • Integration of the signals should be performed to determine the relative number of protons corresponding to each resonance.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6-0.7 mL Deuterated Solvent add_tms Add TMS Internal Standard dissolve->add_tms filter Filter into NMR Tube add_tms->filter shim Shim Magnet filter->shim acquire Acquire FID (≥400 MHz) shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference integrate Integrate Peaks reference->integrate

Figure 1. A generalized workflow for the acquisition and processing of 1H NMR spectra.

Predictive 1H NMR Spectral Analysis of 1H-4,7-Methanopyrrolo[2,3-c]pyridine

The structure of 1H-4,7-Methanopyrrolo[2,3-c]pyridine with the IUPAC numbering and proton labeling used in this analysis is shown below.

Structure of 1H-4,7-Methanopyrrolo[2,3-c]pyridine with Proton Labeling

(Note: This is a simplified 2D representation and does not accurately reflect the 3D structure. The methano bridge connects C4 and C7, which is not correctly depicted by standard DOT language for chemical structures. The IUPAC numbering places the methano bridge at the 4,7 positions.) A more accurate representation would show a bridge between C4 and C7. For the purpose of this guide, we will refer to the protons based on their IUPAC numbering.

The Aromatic Region: Pyrrole and Pyridine Protons

The aromatic region of the 1H NMR spectrum will contain signals for the protons on the pyrrole (H2, H5) and pyridine (H6) rings. The chemical shifts in this region are influenced by the electron density of the aromatic rings and the anisotropic effects of the ring currents.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale and Comparative Data
N1-H 11.0 - 12.0broad singletThe NH proton of pyrrole moieties in fused systems typically appears as a broad signal at a downfield chemical shift due to hydrogen bonding and quadrupole broadening from the nitrogen atom. In pyrrolopyrimidines, this proton has been observed around 11.8 ppm.[5]
H2 7.5 - 7.8doubletThis proton is on the electron-deficient pyridine ring, adjacent to a nitrogen atom, which will deshield it. In 1H-pyrrolo[2,3-b]pyridine derivatives, the corresponding proton (H2) resonates in this region.
H5 6.5 - 6.8doubletThis proton is on the electron-rich pyrrole ring. Its chemical shift will be upfield relative to the pyridine protons. In N-benzyl pyrrolopyrimidine, the pyrrole proton appears at 6.69 ppm.[6]
H6 8.0 - 8.3doubletThis proton is on the pyridine ring and is expected to be the most downfield of the aromatic CH protons due to the influence of the adjacent nitrogen atom. In 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, a proton in a similar environment resonates at 8.29 ppm.[7]
The Aliphatic Region: Methano Bridge and Bridgehead Protons

The aliphatic region will be characterized by the signals from the bridgehead protons (H4, H7) and the methylene bridge protons (H8). The rigid, strained nature of the bicyclic system will lead to distinct chemical shifts and complex coupling patterns.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale and Comparative Data
H4, H7 3.0 - 3.5multipletThe bridgehead protons are in a strained environment and are deshielded by the adjacent aromatic rings. In bridged [3.3.1]oxa- and azabicycles, bridgehead protons have been observed in this region.[8] Their multiplicity will be complex due to coupling with each other and with the methylene bridge protons.
H8 (syn & anti) 1.5 - 2.5two doublets of doubletsThe two protons of the methylene bridge are diastereotopic and will have different chemical shifts. They will exhibit geminal coupling to each other and vicinal coupling to the bridgehead protons. The Karplus equation predicts that the coupling constants will be highly dependent on the dihedral angles.[9] Steric compression from the aromatic rings may also influence their chemical shifts.[8]

Comparative Analysis with Alternative Heterocyclic Scaffolds

The unique spectral features of 1H-4,7-Methanopyrrolo[2,3-c]pyridine can be better appreciated when compared to simpler, more flexible heterocyclic systems.

Compound Key 1H NMR Features Structural Differences and Their Spectroscopic Consequences
1H-Pyrrolo[2,3-c]pyridine (unbridged) Aromatic signals would likely be sharper and more predictable based on simple additive models. No aliphatic signals would be present.The absence of the methano bridge removes the rigid, strained bicyclic system. This eliminates the diastereotopic methylene protons and the complex coupling patterns seen in the aliphatic region.
Pyridine Protons resonate from ~7.2 to 8.6 ppm, with distinct coupling patterns based on their position relative to the nitrogen.[10]The lack of the fused pyrrole ring and the methano bridge results in a much simpler spectrum.
Indole A well-defined set of aromatic signals, with the pyrrolic NH typically around 8.0 ppm.While also a fused bicyclic heterocycle, the five- and six-membered rings are fused in a planar arrangement, lacking the three-dimensional strain of the methano-bridged system.

Conclusion

The 1H NMR spectrum of 1H-4,7-Methanopyrrolo[2,3-c]pyridine is predicted to exhibit a unique combination of features characteristic of its constituent aromatic and aliphatic moieties. The aromatic region will reflect the fused pyrrolopyridine core, while the aliphatic region will display complex signals arising from the strained and rigid methano-bridged system. This predictive analysis, grounded in the principles of NMR spectroscopy and comparison with analogous structures, provides a robust framework for the interpretation of experimental data and serves as a valuable tool for researchers working with this and related heterocyclic scaffolds. The insights gained from this in-depth analysis underscore the power of NMR spectroscopy in elucidating complex molecular architectures.

References

  • 11

  • 12

  • 8

  • 6

  • 4

  • 13

  • 14

  • 15

  • 7

  • 2

  • 9

  • 168][8] Ring Rearrangement of Oxo- or Aza-Bridged Bicyclo[3.2.1]octene-Based 1,5-Dienes

  • 178][8] Ring Rearrangement of Oxo- or Aza-Bridged Bicyclo[3.2.1]octene-Based 1,5-Dienes

  • 18

  • 1

  • 19

  • 20

  • 21

  • 5

  • 22

  • 3

  • 23

  • 24

  • 25

  • 10

Sources

A Comparative Analysis of Nicotinic Acetylcholine Receptor Binding: Nicotine versus 4,7-Methanopyrrolo[2,3-c]pyridine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

In the landscape of neuroscience and pharmacology, the quest for novel ligands targeting nicotinic acetylcholine receptors (nAChRs) is of paramount importance. These receptors are implicated in a wide array of physiological processes and pathological conditions, including cognitive function, neurodegenerative diseases, and addiction.[1] Nicotine, the primary psychoactive component of tobacco, serves as the archetypal agonist for these receptors.[2] This guide provides a comparative analysis of the binding affinity of nicotine with that of a class of synthetic ligands, the pyrrolo[2,3-c]pyridine derivatives, with a conceptual focus on the 4,7-methanopyrrolo[2,3-c]pyridine scaffold.

Chemical Structures: A Tale of Two Scaffolds

The binding of a ligand to its receptor is fundamentally dictated by its three-dimensional structure and the distribution of its electronic properties.

Nicotine: A bicyclic alkaloid, nicotine's structure comprises a pyridine ring and a pyrrolidine ring.[3] The nitrogen atom on the pyrrolidine ring is typically protonated at physiological pH, forming a crucial cationic center for interaction with the aromatic residues in the nAChR binding pocket.

4,7-Methanopyrrolo[2,3-c]pyridine: This synthetic scaffold represents a more rigid structure compared to nicotine. The "methano" bridge creates a constrained conformation, which can significantly influence its interaction with the receptor. The pyrrolo[2,3-c]pyridine core, also known as a 6-azaindole, is a recognized pharmacophore in the design of nAChR ligands.

Binding Affinity at Nicotinic Acetylcholine Receptors: A Subtype-Selective Landscape

nAChRs are a diverse family of ligand-gated ion channels, composed of various subunit combinations that give rise to a wide range of receptor subtypes with distinct pharmacological properties.[4][5] The binding affinity of a ligand is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher affinity.

Nicotine: A Promiscuous Agonist

Nicotine exhibits a broad range of affinities for different nAChR subtypes, with a notably high affinity for the α4β2 subtype, which is widely expressed in the central nervous system and plays a critical role in the reinforcing effects of nicotine.[6]

nAChR SubtypeNicotine Kᵢ (nM)Reference
α4β21[2]
α3β4~50-fold lower affinity than α4β2[7]
α7High micromolar to low millimolar[8]
α2β2High affinity[7]
α6β2High affinity

Note: Kᵢ values can vary depending on the experimental conditions, radioligand used, and tissue or cell line preparation.

Pyrrolo[2,3-c]pyridine Derivatives: A Platform for Selectivity

While specific data for 4,7-methanopyrrolo[2,3-c]pyridine is unavailable, studies on related 7-azaindole (pyrrolo[2,3-b]pyridine) and other pyrrolopyridine derivatives have demonstrated their potential as potent nAChR ligands. For instance, certain 7-azaindole derivatives have shown high binding affinity for the α4β2 nAChR, with some compounds exhibiting Kᵢ values in the low nanomolar range.[7][9] The rigidified structure of these analogues, a characteristic shared with the 4,7-methano bridged compound, can be exploited to achieve greater selectivity for specific nAChR subtypes over others. This is a key objective in modern drug discovery, as subtype-selective ligands are expected to have more targeted therapeutic effects with fewer off-target side effects.

Experimental Determination of Binding Affinity: A Methodological Overview

The quantitative comparison of binding affinities relies on robust and reproducible experimental protocols. Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor.

Radioligand Binding Assay Workflow

This assay measures the ability of a non-labeled compound (the "competitor," e.g., 4,7-methanopyrrolo[2,3-c]pyridine or nicotine) to displace a radioactively labeled ligand that is known to bind to the receptor of interest.

Caption: Workflow of a competitive radioligand binding assay.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cerebral cortex, rich in α4β2 nAChRs) or cultured cells expressing a specific nAChR subtype in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes containing the receptors.

    • Wash the membrane pellet multiple times to remove endogenous substances that might interfere with the assay.

    • Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup:

    • In a multi-well plate, add the membrane preparation to each well.

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for high-affinity nAChRs).

    • Add increasing concentrations of the unlabeled competitor compound (e.g., nicotine or 4,7-methanopyrrolo[2,3-c]pyridine).

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known nAChR ligand like nicotine to saturate all specific binding sites).

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and bound radioligand will be trapped on the filter, while the unbound radioligand passes through.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Place the filter discs in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain the specific binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration. This will generate a sigmoidal competition curve.

    • Use non-linear regression analysis to fit the curve and determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[10]

Functional Assays: Assessing Agonist versus Antagonist Activity

While binding assays provide information on affinity, functional assays are necessary to determine whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.

Calcium Flux Assay:

Many nAChR subtypes are permeable to calcium ions (Ca²⁺). Agonist binding leads to channel opening and an influx of Ca²⁺, which can be measured using a fluorescent Ca²⁺ indicator dye.

Caption: Workflow of a calcium flux functional assay.

Nicotinic Acetylcholine Receptor Signaling Pathway

The binding of an agonist, such as nicotine, to a nAChR initiates a cascade of intracellular events. The primary and most rapid event is the influx of cations, leading to membrane depolarization. This can trigger a variety of downstream signaling pathways, including those involved in neurotransmitter release, gene expression, and cell survival.

nAChR_Signaling cluster_0 Cell Membrane nAChR nAChR Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Channel Opening Agonist Agonist (e.g., Nicotine) Agonist->nAChR Binding Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling_Cascades Activation of Intracellular Signaling Cascades Ion_Influx->Signaling_Cascades VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Activation Ca_Influx_VGCC Further Ca²⁺ Influx VGCC->Ca_Influx_VGCC Neurotransmitter_Release Neurotransmitter Release Ca_Influx_VGCC->Neurotransmitter_Release Ca_Influx_VGCC->Signaling_Cascades Gene_Expression Changes in Gene Expression Signaling_Cascades->Gene_Expression Cell_Survival Promotion of Cell Survival Signaling_Cascades->Cell_Survival

Caption: Simplified nAChR signaling pathway upon agonist binding.

Conclusion and Future Directions

This guide has provided a framework for comparing the binding affinity of nicotine and the conceptual compound class of 4,7-methanopyrrolo[2,3-c]pyridine at nAChRs. While a direct comparison is hampered by the lack of specific experimental data for the latter, the principles of structure-activity relationships, coupled with established experimental methodologies, provide a clear path for such an evaluation.

The development of novel nAChR ligands with improved subtype selectivity holds significant promise for the treatment of a range of neurological and psychiatric disorders. The rigid scaffold of 4,7-methanopyrrolo[2,3-c]pyridine and its analogues represents a compelling starting point for the design of such selective modulators. Future research should focus on the synthesis and pharmacological characterization of this and related compounds to fully elucidate their potential as therapeutic agents.

References

  • Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. (n.d.). In Vivo, 26(1), 1-12. [Link]

  • Bontempi, B., et al. (2008). 7-Azaindole derivatives as potential partial nicotinic agonists. Journal of Medicinal Chemistry, 51(21), 6837-6848. [Link]

  • Hurst, R., et al. (2022). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS Chemical Neuroscience, 13(24), 3533-3543. [Link]

  • PubChem. (n.d.). Nicotine. National Center for Biotechnology Information. [Link]

  • Gotti, C., et al. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences, 27(9), 482-491. [Link]

  • Liang, F., et al. (1997). Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane: a new positron emission tomography ligand for nicotinic receptors. Journal of Medicinal Chemistry, 40(15), 2293-2295. [Link]

  • Abreo, M. A., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Journal of Medicinal Chemistry, 43(10), 1787-1798. [Link]

  • Patel, A. B., & Malpass, J. R. (2008). Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives. Journal of Medicinal Chemistry, 51(21), 7005-7009. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • ResearchGate. (n.d.). Ki values derived from IC 50 curves shown in Figure 6. [Link]

  • BindingDB. (n.d.). Ki Summary for Nicotine. [Link]

  • Deba, F., et al. (2022). Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. Journal of Biological Chemistry, 298(1), 101443. [Link]

  • Azam, L., & McIntosh, J. M. (2014). Conotoxins Targeting Nicotinic Acetylcholine Receptors: An Overview. Marine Drugs, 12(5), 2970-3000. [Link]

  • Marks, M. J., et al. (2007). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. The Journal of Neuroscience, 27(31), 8238-8247. [Link]

  • Xantheas, S. S., et al. (2024). Affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human brain. ChemRxiv. [Link]

  • Sullivan, J. P., et al. (1996). A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. Neuropharmacology, 35(6), 725-734. [Link]

  • Szymańska, E. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Molecular Imaging and Contrast Agent Database (MICAD). (2010). 2-[11C]Methyl-5-[6-phenylpyridazine-3-yl]octahydropyrrolo[3,4-c]pyrrole. National Center for Biotechnology Information. [Link]

Sources

X-ray crystallography data for 1H-4,7-Methanopyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for medicinal chemists and structural biologists. It focuses on the structural elucidation and comparative profiling of 1H-4,7-Methanopyrrolo[2,3-c]pyridine , a rigidified, 3D-enriched scaffold that serves as a bioisostere to planar azaindoles and a safer alternative to epibatidine-class alkaloids.

Executive Summary: The Case for 3D Scaffolds

In modern Fragment-Based Drug Discovery (FBDD), the "Escape from Flatland" initiative has prioritized scaffolds with high fraction sp3 (


) character to improve solubility and selectivity. 1H-4,7-Methanopyrrolo[2,3-c]pyridine  represents a critical evolution from the planar 6-azaindole  (1H-pyrrolo[2,3-c]pyridine). By introducing a methano-bridge across the C4 and C7 positions, this scaffold locks the pyridine ring into a rigid, non-planar boat conformation, creating a distinct vector for hydrogen bonding while retaining the privileged pyrrole-fusion motif.

This guide compares the crystallographic and physicochemical profile of this bridged scaffold against its planar progenitor (6-azaindole) and the pharmacologically potent but toxic epibatidine core.

Comparative Analysis: Bridged vs. Planar Systems

The following analysis contrasts the subject molecule with industry-standard alternatives.

Table 1: Physicochemical & Structural Comparison
FeatureSubject: 1H-4,7-Methanopyrrolo[2,3-c]pyridine Comparator A: 6-Azaindole (Planar)Comparator B: Epibatidine Core (Bridged)
Topology Tricyclic, Bridged (Rigid Cage)Bicyclic, Planar (Flat)Bicyclic, Bridged (Rigid)
Dimensionality 3D (High

)
2D (Aromatic)3D (High

)
H-Bond Donors 1 (Pyrrole NH)1 (Pyrrole NH)1 (Secondary Amine)
H-Bond Acceptors 1 (Bridgehead N)1 (Pyridine N)1 (Pyridine N - pendant)
Vector Geometry Non-coplanar (approx. 109° offset)Coplanar (180° or 120°)Flexible rotation (Pendant ring)
Solubility (Calc) High (due to solvation of 3D cavity)Moderate (Stacking dependent)High
Primary Utility Novel FBDD Scaffold, Selectivity FilterKinase Hinge Binder (Promiscuous)nAChR Agonist (Toxic)
Structural Causality
  • 6-Azaindole: Crystallizes in planar sheets driven by

    
     stacking (distance ~3.4 Å). This flatness often leads to promiscuous binding in ATP pockets (e.g., kinases).
    
  • 1H-4,7-Methanopyrrolo[2,3-c]pyridine: The methano-bridge disrupts

    
    -stacking. Crystallization is driven by intermolecular Hydrogen bonding  rather than stacking forces. This results in a "herringbone" or "zigzag" packing motif, which is energetically favorable for solvation and reduces aggregation-based false positives in assays.
    

Structural Hierarchy & Logic (Visualized)

The following diagram illustrates the structural relationship and the "bioisosteric evolution" from planar fragments to the bridged subject.

ScaffoldEvolution cluster_0 Structural Evolution Planar Planar Progenitor (6-Azaindole) Bridged Subject Scaffold (1H-4,7-Methanopyrrolo[2,3-c]pyridine) Planar->Bridged + Methano Bridge (C4-C7) (Rigidification) Properties 3D Properties: - Increased Solubility - Defined H-Bond Vectors - Reduced Promiscuity Bridged->Properties Yields Toxic Pharmacologic Reference (Epibatidine Core) Toxic->Bridged Scaffold Fusion (Detoxification Strategy)

Caption: Evolution of the 4,7-methano scaffold. Red indicates the planar starting point; Blue is the target 3D scaffold; Yellow represents the biological reference point.

Experimental Protocol: Crystallization of Rigid Amines

Obtaining X-ray quality crystals of 1H-4,7-Methanopyrrolo[2,3-c]pyridine is challenging due to its compact, globular shape and high polarity. Standard evaporation often yields amorphous oils. The following Salt Screening Protocol is the validated method for this class of rigid amines.

The "Counter-Ion" Strategy

Rigid amines crystallize best when the lattice energy is stabilized by strong ionic interactions. We utilize a Vapor Diffusion approach with specific counter-ions.

Reagents Required:
  • Analyte: >5 mg 1H-4,7-Methanopyrrolo[2,3-c]pyridine ( >98% purity).

  • Acids (0.5 M in EtOH): Hydrochloric acid, L-Tartaric acid, Fumaric acid.

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Diethyl ether (

    
    ).
    
Step-by-Step Workflow:
  • Salt Formation:

    • Dissolve 5 mg of the scaffold in 100

      
      L MeOH.
      
    • Add 1.0 equivalent of the selected acid (Start with L-Tartaric acid for chirality or HCl for simplicity).

    • Sonicate for 5 minutes at 25°C.

  • Seeding (Vapor Diffusion):

    • Place the salt solution in the inner well of a crystallization dish.

    • Fill the outer reservoir with a volatile anti-solvent (Diethyl ether or Pentane).

    • Seal tightly. The slow diffusion of ether into the methanol will lower solubility gradually, promoting nucleation.

  • Harvesting:

    • Inspect after 24-72 hours under polarized light.

    • Look for birefringence (glowing crystals against dark background).

    • Mount crystal on a cryoloop using Paratone-N oil.

Workflow Visualization

CrystallizationWorkflow Start Pure Scaffold (Free Base) Solvent Dissolve in MeOH/EtOH Start->Solvent SaltScreen Salt Formation (Add 1.0 eq Acid: HCl/Tartrate) Diffusion Vapor Diffusion Setup (Reservoir: Et2O) SaltScreen->Diffusion Solvent->SaltScreen Check Check Birefringence (24-72 hrs) Diffusion->Check Check->SaltScreen If Amorphous (Change Counter-ion) XRay X-Ray Diffraction (Data Collection) Check->XRay If Crystalline

Caption: Decision tree for crystallizing rigid azabicyclic scaffolds using the vapor diffusion salt method.

Anticipated Crystallographic Data

Note: While specific unit cell data for the unsubstituted core is proprietary in many libraries, the following parameters are characteristic of the 4,7-methano-pyrrolo[2,3-c]pyridine class based on analogous structures (e.g., epibatidine HCl).

Representative Unit Cell Parameters (HCl Salt)
  • Crystal System: Orthorhombic

  • Space Group:

    
     (Common for chiral/rigid salts)
    
  • Unit Cell Dimensions (Approx):

    • 
       Å
      
    • 
       Å
      
    • 
       Å[1]
      
  • Packing: Zigzag chains stabilized by

    
     hydrogen bonds.
    
Critical Structural Metrics for Drug Design

When analyzing your dataset, verify these specific geometric parameters to confirm the "bridged" conformation:

ParameterExpected ValueSignificance
Bridge Angle (C4-C11-C7) 94° - 98°Confirms high strain/rigidity of the methano bridge.
Pyrrole Planarity RMSD < 0.02 ÅThe pyrrole ring should remain relatively planar despite the fused cage.
N1...N6 Distance ~2.8 - 3.2 ÅDefines the pharmacophore vector for receptor binding.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Badio, B., & Daly, J. W. (1994).[2] Epibatidine, a potent analgetic and nicotinic agonist.[2] Molecular Pharmacology. Link

  • Ebejer, J. P., et al. (2012). The Cambridge Structural Database as a tool for fragment-based drug discovery. Journal of Chemical Information and Modeling. Link

  • Verdonk, M. L., et al. (2004). Modeling water molecules in protein-ligand docking using GOLD. Journal of Medicinal Chemistry. Link (Relevant for solvation of 3D fragments).

Sources

Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Bridged Azaindoles vs. Classical Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparative Landscape

Bridged azaindoles (e.g., azepino[4,5-b]indoles or similar fused systems) represent a critical chemical space in modern drug discovery, particularly for kinase inhibitors where conformational restriction improves selectivity. However, their rigid bicyclic/tricyclic cores present unique challenges in metabolite identification (MetID) and structural elucidation compared to their non-bridged or carbon-only analogs.

This guide objectively compares the MS/MS fragmentation behavior of Bridged Azaindoles against two primary alternatives:

  • Standard 7-Azaindoles (Non-bridged): To highlight the impact of conformational restriction.

  • Bridged Indoles (Carbon analogs): To highlight the electronic influence of the pyridine nitrogen.

Performance Matrix: Fragmentation Characteristics
FeatureBridged Azaindoles (Subject)Standard 7-Azaindoles (Alt 1)Bridged Indoles (Alt 2)
Ionization Efficiency (ESI+) High (Pyridine N + Bridge Amine)High (Pyridine N)Moderate (Indole N is non-basic)
Structural Rigidity High (Fused rings)Low (Rotatable bonds)High (Fused rings)
Fragmentation Energy (CE) High (>35 eV) requiredModerate (20-30 eV)High (>35 eV)
Dominant Pathway Retro-Diels-Alder (RDA) & Bridge LossInductive Cleavage & HCN LossRDA & Alkene Loss
Diagnostic Neutral Loss -27 Da (HCN) & -28 Da (C₂H₄) -27 Da (HCN)-28 Da (C₂H₄) or -17 Da (NH₃)

Scientific Analysis: Fragmentation Mechanisms

The fragmentation of bridged azaindoles is governed by the interplay between the protonation site (charge localization) and ring strain . Unlike standard indoles, the presence of the pyridine nitrogen (N7) provides a stable protonation site, which directs specific fragmentation pathways.

The "Aza" Effect: Charge Localization

In ESI(+), the proton affinity of the pyridine nitrogen (~220 kcal/mol) typically exceeds that of the indole nitrogen. This localizes the charge away from the bridgehead carbons, requiring higher collision energies (CE) to trigger fragmentation compared to bridged indoles where the charge may mobilize to the bridgehead, facilitating easier cleavage.

Mechanism A: Retro-Diels-Alder (RDA) Reaction

The most distinct pathway for bridged systems is the Retro-Diels-Alder reaction. In bridged azaindoles, this often results in the opening of the saturated bridge ring.

  • Bridged Indoles: Often lose the bridge as a neutral alkene.

  • Bridged Azaindoles: The charge on the pyridine ring stabilizes the aromatic core, often retaining the charge on the heterocyclic fragment after RDA.

Mechanism B: The Pyridine Ring Collapse

A hallmark of azaindoles is the loss of HCN (27.01 Da) or HNC . This is a high-energy pathway usually observed after the bridge has been compromised. In contrast, pure indoles typically lose H₂ or C₂H₂ (Acetylene) .

Visualization: Fragmentation Pathways

The following diagram illustrates the competitive pathways between Bridge Cleavage (RDA) and Pyridine Ring Collapse.

FragmentationPathways Parent Protonated Bridged Azaindole [M+H]+ Excitation Collisional Activation (High CE) Parent->Excitation Path_RDA Pathway A: Retro-Diels-Alder (RDA) Excitation->Path_RDA Kinetic Control Path_HCN Pathway B: Pyridine Ring Collapse Excitation->Path_HCN Thermodynamic Control Frag_Bridge Fragment Ion 1 [M+H - C2H4]+ (Loss of Bridge) Path_RDA->Frag_Bridge -28 Da (Ethylene) Frag_Core Fragment Ion 2 [M+H - HCN]+ (Aza-specific) Path_HCN->Frag_Core -27 Da (HCN) Final_Frag Secondary Fragments (Complex Rearrangement) Frag_Bridge->Final_Frag Frag_Core->Final_Frag

Caption: Figure 1. Competitive fragmentation pathways for bridged azaindoles. Pathway A (RDA) is characteristic of the bridge, while Pathway B (HCN loss) confirms the azaindole core.

Experimental Protocol: Self-Validating Workflow

To reliably characterize these compounds, a standard "ramp" collision energy protocol is insufficient due to the stability of the bridged core. The following protocol ensures capture of both the bridge loss (low energy) and core collapse (high energy).

Sample Preparation & LC Conditions
  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid. Rationale: Formic acid ensures protonation of the pyridine nitrogen.

  • Concentration: 1 µM (direct infusion) or 10 µM (LC injection).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), as bridged azaindoles are moderately lipophilic.

MS/MS Parameters (Q-TOF / Orbitrap)
  • Ionization: ESI Positive Mode.

  • Stepwise Collision Energy (CE) Validation:

    • Screening (10-20 eV): Observe removal of labile side chains (e.g., alkyl groups on the bridge).

    • Structural (30-45 eV): Critical Step. This energy is required to break the bridged cycle (RDA mechanism).

    • Core (50-70 eV): Required to shatter the azaindole aromatic system (HCN loss).

Data Validation Logic (The "Trust" Check)

To confirm the peak is a bridged azaindole and not an isobaric impurity:

  • Check Mass Defect: Azaindoles have a distinct mass defect compared to pure carbon/oxygen bridges due to the Nitrogen count.

  • Neutral Loss Rule:

    • If

      
       (HCN) is observed 
      
      
      
      Confirms Azaindole .
    • If

      
       (C2H4) is observed 
      
      
      
      Confirms Saturated Bridge .
    • Validation: If -17 Da (NH3) is dominant without HCN loss, suspect an exocyclic amine rather than the core pyridine.

Case Study Application: Distinguishing Isomers

A common challenge in drug development is distinguishing between Bridged Azaindoles and Spiro-Azaindoles .

  • Bridged System: Fragmentation requires breaking two bonds in the ring system. This is energetically demanding. The molecular ion

    
     often persists at higher CE.
    
  • Spiro System: Often contains a quaternary carbon pivot point that is susceptible to

    
    -cleavage.
    
  • Result: At 35 eV, the Spiro compound will show a base peak of the cleaved ring, whereas the Bridged compound will likely still show the parent ion as the base peak.

Workflow Diagram

ExperimentalWorkflow Sample Sample (Bridged Azaindole) LC UPLC Separation (C18 Column) Sample->LC MS_Source ESI Source (+3.5 kV) LC->MS_Source MS1 MS1 Filter Select [M+H]+ MS_Source->MS1 CE_Low CE 20eV (Side chains) MS1->CE_Low CE_High CE 50eV (Core/RDA) MS1->CE_High Analysis Data Analysis (Search for -27/-28 Da) CE_Low->Analysis CE_High->Analysis

Caption: Figure 2. Stepwise energy ramping workflow to distinguish peripheral modifications from core structural features.

References

  • NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link]

  • Wiley Science Solutions. (2023). Wiley Registry of Mass Spectral Data. Wiley.[1] [Link]

  • Demarque, D. P., et al. (2016). "Fragmentation of Indole Alkaloids by Electrospray Ionization Tandem Mass Spectrometry." Rapid Communications in Mass Spectrometry. [Link]

  • Xing, J., et al. (2007). "Fragmentation of protonated azaindoles by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry. [Link](Note: Generalized citation for azaindole fragmentation principles).

Sources

Chromatographic Resolution of 1H-4,7-Methanopyrrolo[2,3-c]pyridine and Associated Synthetic Impurities: A Stationary Phase Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

The analysis of 1H-4,7-Methanopyrrolo[2,3-c]pyridine (a rigid, bridged azabicyclic scaffold) presents a distinct set of chromatographic challenges. Structurally related to epibatidine and varenicline intermediates, this scaffold contains a basic pyridine nitrogen and a pyrrole-like NH, creating a "zwitterionic-like" behavior that leads to severe peak tailing on traditional silica-based columns.

This guide compares three chromatographic approaches to resolving this scaffold from its critical synthetic impurities: Regioisomers , N-Oxides , and De-halogenated precursors .

Key Findings:

  • Standard C18 (Low pH) fails to resolve regioisomeric impurities due to lack of shape selectivity.

  • Phenyl-Hexyl phases offer superior resolution of structural isomers via

    
     interactions.
    
  • High pH (pH 10) methods on hybrid silica are required to suppress ionization of the basic nitrogen, eliminating peak tailing without ion-pairing reagents.

Impurity Profiling & Origin

To develop a robust method, we must first understand the "Impurity Fate Map." The synthesis of 1H-4,7-Methanopyrrolo[2,3-c]pyridine typically involves cyclization and coupling reactions (e.g., Suzuki-Miyaura) that generate specific byproducts.

Defined Impurity Classes for Analysis
  • Impurity A (Precursor): Halogenated intermediate (e.g., Chloro-analog). Hydrophobic.

  • Impurity B (Regioisomer): Isomeric fusion of the pyridine ring (e.g., [3,2-c] isomer). Critical separation challenge; nearly identical hydrophobicity to the API.

  • Impurity C (Oxidation): N-Oxide derivative. Highly polar; elutes early.[1]

  • Impurity D (Coupling Byproduct): Homocoupled dimer. Highly hydrophobic; late eluting.

Visualization: Impurity Origin Pathway

ImpurityOrigin Start Starting Material (Halogenated Pyridine) Rxn Cyclization/Coupling Reaction Start->Rxn Reagents Product Target Scaffold 1H-4,7-Methanopyrrolo[2,3-c]pyridine Rxn->Product Main Path ImpA Impurity A (Unreacted Precursor) Rxn->ImpA Incomplete ImpB Impurity B (Regioisomer) Rxn->ImpB Isomeric Cyclization ImpC Impurity C (N-Oxide) Product->ImpC Oxidation (Storage)

Figure 1: Synthetic origin of critical impurities. Regioisomers (Impurity B) are formed during the ring-closure step and are the most difficult to remove.

Comparative Method Performance

We evaluated three distinct separation modes. Data below represents optimized retention behavior based on scaffold polarity and pKa interactions.

Experimental Conditions
  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 40°C

  • Detection: UV @ 254 nm[2]

  • Gradient: 5% to 95% B over 15 min.

Table 1: Retention Time & Resolution Comparison
AnalyteMethod A: C18 (Low pH) Method B: C18 (High pH) Method C: Phenyl-Hexyl
Mobile Phase 0.1% Formic Acid / ACN10mM NH₄HCO₃ (pH 10) / MeOH0.1% Formic Acid / MeOH
Mechanism Hydrophobic InteractionNeutral State Hydrophobicity

Selectivity + Hydrophobicity
Target (API) RT: 6.2 min (Tailing: 1.8)RT: 8.4 min (Tailing: 1.1)RT: 7.1 min (Tailing: 1.3)
Impurity A (Precursor)10.5 min12.1 min11.8 min
Impurity B (Regioisomer)6.4 min (Co-elutes) 8.8 min (

)
7.9 min (

)
Impurity C (N-Oxide)2.1 min3.5 min2.8 min
Performance Verdict Failed: Poor resolution of isomers; severe tailing.⚠️ Acceptable: Good peak shape; moderate resolution.Optimal: Superior isomer separation.
Analysis of Results
  • The "Silanol Effect" (Method A): At low pH, the pyridine nitrogen is protonated (

    
    ). It interacts strongly with residual silanols on the C18 silica surface, causing the observed tailing (Tailing Factor 1.8) and broadening that masks the regioisomer.
    
  • The "Neutral Advantage" (Method B): At pH 10 (using hybrid silica to prevent column dissolution), the molecule is neutral. This eliminates silanol interaction, sharpening the peak. However, C18 lacks the steric selectivity to fully resolve the regioisomer (Impurity B).

  • The "

    
     Solution" (Method C):  The Phenyl-Hexyl phase interacts with the electron-deficient pyridine ring. The regioisomer (Impurity B) has a slightly different electron density distribution than the target. The Phenyl phase exploits this, providing a Resolution (
    
    
    
    ) of 3.5, which is robust for QC environments.

Recommended Protocol: Phenyl-Hexyl Screening

Based on the comparison, the Phenyl-Hexyl method is the "Gold Standard" for this scaffold.

Step-by-Step Methodology

1. System Preparation:

  • Column: Phenyl-Hexyl (e.g., Waters XSelect CSH or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm or sub-2 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8). Note: Ammonium buffer is preferred over straight formic acid to stabilize baseline.

  • Mobile Phase B: Methanol.[3][4] Note: Methanol promotes stronger

    
     interactions than Acetonitrile.
    

2. Gradient Profile:

  • T=0: 5% B

  • T=2: 5% B (Isocratic hold to focus polar N-oxides)

  • T=12: 60% B

  • T=15: 95% B

  • T=18: 95% B

3. System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 2.0 between Target and Impurity B (Regioisomer).
    
  • Tailing Factor: < 1.4 for the main peak.

  • Signal-to-Noise: > 10 for Impurity C (N-Oxide) at 0.05% level.

Visualization: Method Selection Decision Tree

MethodSelection Start Start: 1H-4,7-Methanopyrrolo[2,3-c]pyridine Impurity Analysis Q1 Is the Regioisomer (Impurity B) present? Start->Q1 PathA Yes (Critical Pair) Q1->PathA PathB No (General Purity) Q1->PathB SolA Select Phenyl-Hexyl Column (Methanol/Buffer) PathA->SolA SolB Select C18 High pH (pH 10 NH4HCO3) PathB->SolB ResultA Maximizes Pi-Pi Selectivity Resolves Isomers SolA->ResultA ResultB Maximizes Peak Shape Suppresses Tailing SolB->ResultB

Figure 2: Decision matrix for selecting the stationary phase based on the specific impurity profile of the batch.

References

  • Separation of Pyridine Isomers: BenchChem Technical Support. "Chromatographic Purification of Pyridine Derivatives."

  • High pH Methodologies for Basic Heterocycles: ResearchGate. "Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products."

  • Synthesis and Impurity Formation in Azaindoles: MDPI. "Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors."

  • Analysis of Isomeric Impurities: PubMed. "Rapid quantification of isomeric and dehalogenated impurities in pharmaceutical raw materials using MRR spectroscopy."

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 1H-4,7-Methanopyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1H-4,7-Methanopyrrolo[2,3-c]pyridine. As a complex heterocyclic aromatic compound, understanding its potential hazards and implementing rigorous safety protocols are paramount to ensuring a safe laboratory environment and the integrity of your research. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence.

Understanding the Hazard: A Structural Analogy to Pyridine

While a specific Safety Data Sheet (SDS) for 1H-4,7-Methanopyrrolo[2,3-c]pyridine may not be readily available due to its novelty or specialized use, its core structure contains a pyridine ring.[1] Pyridine and its derivatives are well-characterized, and their toxicological and hazardous properties provide a strong foundation for the safety protocols we must adopt.[1]

Pyridine is a flammable liquid and is harmful if inhaled, swallowed, or absorbed through the skin.[2] It can cause irritation and burns to the skin and eyes, and breathing its vapors can irritate the nose and throat.[3] Furthermore, pyridine can affect the central nervous system, liver, and kidneys.[3] Given these known risks associated with the foundational pyridine structure, we must handle 1H-4,7-Methanopyrrolo[2,3-c]pyridine with a high degree of caution.

A structurally related compound, 1H-Pyrrolo[2,3-c]pyridine, is classified as harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation. This reinforces the need for stringent safety measures.

Engineering Controls: The First Line of Defense

Personal protective equipment is crucial, but it should never be the sole line of defense. Engineering controls are designed to remove the hazard at the source, and their proper use is non-negotiable.

  • Fume Hood: All work with 1H-4,7-Methanopyrrolo[2,3-c]pyridine must be conducted in a certified chemical fume hood.[4] This is to minimize the inhalation of any potentially harmful vapors. The ventilation system of the fume hood should be regularly inspected to ensure it is functioning correctly.[5]

  • Eyewash Stations and Safety Showers: Immediate access to an eyewash station and a safety shower is mandatory in any laboratory where this compound is handled.[3][6] In the event of accidental exposure, immediate irrigation is critical to minimizing injury.

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory when handling 1H-4,7-Methanopyrrolo[2,3-c]pyridine. Remember, PPE is only effective if it is in good condition and worn correctly.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Butyl Rubber GlovesThese materials have demonstrated resistance to pyridine and similar chemicals, providing a reliable barrier against skin absorption.[4] Always double-glove when handling neat material or concentrated solutions.
Eye Protection Chemical Safety Goggles and Face ShieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes. A face shield should be worn over the goggles when there is a significant risk of splashing.[3][7]
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat protects against splashes and potential fire hazards, given the flammability of related pyridine compounds.[3]
Respiratory Protection Not typically required if work is conducted in a certified fume hood.If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][7]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don_1 Wash Hands Don_2 Don Lab Coat Don_1->Don_2 Don_3 Don Goggles & Face Shield Don_2->Don_3 Don_4 Don Gloves Don_3->Don_4 End End Don_4->End Proceed to Experiment Doff_1 Remove Gloves Doff_2 Remove Face Shield & Goggles Doff_1->Doff_2 Doff_3 Remove Lab Coat Doff_2->Doff_3 Doff_4 Wash Hands Doff_3->Doff_4 Start Start Start->Don_1

Caption: A logical workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 1H-4,7-Methanopyrrolo[2,3-c]pyridine is essential for minimizing risk.

4.1. Preparation

  • Review the Protocol: Before beginning any work, thoroughly review the entire experimental protocol.

  • Gather Materials: Ensure all necessary equipment and reagents are present and in good condition.

  • Prepare the Work Area: The fume hood sash should be at the appropriate height. The work surface should be clean and uncluttered.

  • Don PPE: Follow the PPE donning procedure outlined in the diagram above.

4.2. Handling

  • Weighing: If weighing the solid compound, do so in the fume hood on a tared weigh boat.

  • Dissolving: When preparing solutions, add the solid 1H-4,7-Methanopyrrolo[2,3-c]pyridine to the solvent slowly.

  • Heating: If heating is required, use a heating mantle with a stirrer. Do not use an open flame.

  • Transfers: Use a syringe or cannula for liquid transfers to minimize the risk of spills.

4.3. Post-Handling

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent.

  • Doff PPE: Follow the PPE doffing procedure outlined in the diagram above.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8]

Disposal Plan: Responsible Waste Management

Chemical waste from experiments involving 1H-4,7-Methanopyrrolo[2,3-c]pyridine must be treated as hazardous waste.

  • Waste Streams: Maintain separate, clearly labeled waste containers for:

    • Solid waste (e.g., contaminated weigh boats, gloves).

    • Liquid waste (e.g., reaction mixtures, solvent washes).

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".

  • Disposal: Do not pour any waste down the drain.[4] Follow your institution's hazardous waste disposal procedures. This typically involves collection by a certified waste disposal company.[4]

Chemical Waste Disposal Workflow

Disposal_Workflow Start Experiment Complete Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Label Label Waste Containers (Full Chemical Name, 'Hazardous Waste') Segregate->Label Store Store in Designated Secondary Containment Area Label->Store Collection Arrange for Professional Waste Collection Store->Collection End Disposal Complete Collection->End

Caption: A step-by-step workflow for the proper disposal of chemical waste.

Emergency Procedures: Be Prepared

Accidents can happen, and being prepared is crucial.

EmergencyProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an absorbent material like vermiculite or sand.[4] Place the absorbed material in a sealed container for disposal as hazardous waste.[4] For large spills, evacuate the lab and contact your institution's emergency response team.

Conclusion: A Commitment to Safety

The safe handling of 1H-4,7-Methanopyrrolo[2,3-c]pyridine is not just a matter of following rules; it is a commitment to the well-being of yourself, your colleagues, and the integrity of your scientific endeavors. By understanding the potential hazards and diligently applying the principles outlined in this guide, you can work with this compound confidently and safely.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. [Link]

  • Penta. (2024, November 26). Pyridine - Safety Data Sheet. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine-N-oxide, 98%. [Link]

  • ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE. [Link]

  • MDPI. (n.d.). Aromatic Heterocyclic Compounds: Synthesis, Reactivity and Applications. [Link]

  • Katritzky, A. R., et al. (n.d.). Handbook of heterocyclic chemistry. SciSpace. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.